1-Chloropentan-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloropentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTGUEKJBFTQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461135 | |
| Record name | 1-chloropentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19265-24-8 | |
| Record name | 1-chloropentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloropentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloropentan-2-one: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloropentan-2-one is an alpha-chlorinated ketone, a class of organic compounds recognized for their utility as versatile synthetic intermediates. The presence of a chlorine atom adjacent to a carbonyl group imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines a probable synthetic route with a detailed experimental protocol, and discusses methods for its characterization.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO | PubChem[1] |
| Molecular Weight | 120.58 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 19265-24-8 | PubChem[1] |
| Canonical SMILES | CCCC(=O)CCl | PubChem[1] |
| Boiling Point (Predicted) | 162.2 °C at 760 mmHg | Cheméo[2] |
| Enthalpy of Vaporization (Predicted) | 37.86 kJ/mol | Cheméo[2] |
| LogP (Octanol-Water Partition Coefficient) (Predicted) | 1.594 | Cheméo[2] |
| Water Solubility (Predicted) | -1.35 log10(mol/L) | Cheméo[2] |
Synthesis of this compound
A common and effective method for the synthesis of α-chloroketones is the reaction of an acid chloride with diazomethane, which can proceed via the Nierenstein reaction or as the first step of the Arndt-Eistert synthesis. This process involves the formation of a diazoketone intermediate, which is subsequently treated with hydrogen chloride to yield the desired α-chloroketone. While a specific protocol for this compound is not detailed in the literature, the following is a representative experimental procedure based on established methods for analogous compounds.
Experimental Protocol: Synthesis from Pentanoyl Chloride
Materials:
-
Pentanoyl chloride
-
Diazomethane (in a suitable solvent like diethyl ether)
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas or solution in diethyl ether)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
Procedure:
-
Preparation of Diazoketone: In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve pentanoyl chloride (1 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared solution of diazomethane (2 equivalents) in diethyl ether from the dropping funnel to the stirred solution of pentanoyl chloride. The reaction is typically accompanied by the evolution of nitrogen gas. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Formation of this compound: Once the formation of the diazoketone is complete, carefully introduce anhydrous hydrogen chloride gas into the reaction mixture at 0 °C, or add a pre-cooled solution of HCl in anhydrous diethyl ether. This step should be performed with caution as it leads to the vigorous evolution of nitrogen gas.
-
Continue the addition of HCl until the yellow color of the diazoketone disappears and the gas evolution ceases.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence stops. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group, including a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl. A singlet corresponding to the two protons of the chloromethyl group would be expected further downfield.
-
¹³C NMR: The carbon NMR spectrum will provide information about the five distinct carbon environments in the molecule. The carbonyl carbon will appear at a characteristic downfield shift, followed by the carbon bearing the chlorine atom. The remaining three carbons of the propyl chain will appear at higher field strengths.
-
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio), which is a definitive indicator of a monochlorinated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1720-1740 cm⁻¹. A C-Cl stretching vibration is also expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Biological Activity and Drug Development Potential
Currently, there is no publicly available information in scientific databases or literature regarding the biological activity, signaling pathway involvement, or any application of this compound in drug development. While α-chloroketones, in general, are known to be reactive electrophiles and have been investigated as enzyme inhibitors, the specific biological profile of this compound remains unexplored. Further research, including biological screening and cytotoxicity studies, would be necessary to elucidate any potential therapeutic applications.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate. While its physical properties are primarily based on computational predictions, established synthetic methodologies for α-chloroketones provide a reliable pathway for its preparation. Comprehensive spectroscopic analysis is crucial for its definitive identification and characterization. The biological activity and potential applications in drug development for this specific molecule are yet to be investigated, representing an open area for future research.
References
A Technical Guide to 1-Chloropentan-2-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-chloropentan-2-one, a halogenated ketone of interest in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a five-carbon ketone functionalized with a chlorine atom at the alpha position.[1][2][3] This structural feature makes it a valuable intermediate for introducing a pentanone moiety in the synthesis of more complex molecules.
Common synonyms and identifiers for this compound include:
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 120.58 g/mol | [1][2][5] |
| Boiling Point | 154.5-156.0 °C | [6] |
| Density | 1.086 g/cm³ (at 14 °C) | [6] |
| LogP (Octanol/Water Partition Coefficient) | 1.594 | [5][7] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [5] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the α-chlorination of pentan-2-one. This reaction proceeds via an enol or enolate intermediate. Various chlorinating agents can be employed for this transformation. Below is a representative experimental protocol based on general methods for the α-chlorination of ketones.
Reaction: α-Chlorination of Pentan-2-one
Reagents and Materials:
-
Pentan-2-one
-
Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))
-
Inert solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon tetrachloride (CCl₄))
-
Acid or base catalyst (optional, depending on the chosen method)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Apparatus for quenching and work-up (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-2-one in an appropriate volume of an inert solvent like dichloromethane.
-
Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a stoichiometric amount of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The reaction temperature should be maintained at 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.
Reaction Pathway and Logical Relationships
The synthesis of this compound from pentan-2-one via acid-catalyzed α-chlorination involves the formation of an enol intermediate. The following diagram illustrates this reaction pathway.
Caption: Synthesis of this compound from pentan-2-one.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic data for 1-chloropentan-2-one (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 1-Chloropentan-2-one
This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, targeting researchers, scientists, and drug development professionals. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, details the experimental protocols for acquiring such spectra, and includes a workflow diagram for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (C₅H₉ClO, Molecular Weight: 120.58 g/mol ). This data has been generated using computational prediction tools and is intended to provide a reference for the identification and characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-1 (CH₂Cl) | 4.15 | Singlet | 2H |
| H-3 (CH₂) | 2.65 | Triplet | 2H |
| H-4 (CH₂) | 1.65 | Sextet | 2H |
| H-5 (CH₃) | 0.95 | Triplet | 3H |
Predicted in CDCl₃ at 400 MHz.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C-1 (CH₂Cl) | 51.0 |
| C-2 (C=O) | 205.0 |
| C-3 (CH₂) | 42.0 |
| C-4 (CH₂) | 18.0 |
| C-5 (CH₃) | 13.5 |
Predicted in CDCl₃ at 100 MHz.
IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2870 | Medium-Strong | C-H (Alkyl) Stretch |
| 1725 | Strong | C=O (Ketone) Stretch |
| 1465 | Medium | CH₂ Bend |
| 1380 | Medium | CH₃ Bend |
| 750-650 | Medium-Strong | C-Cl Stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Abundance (%) | Assignment |
| 120/122 | 30/10 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |
| 91 | 100 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 71 | 80 | [C₄H₇O]⁺ (α-cleavage, loss of CH₂Cl radical) |
| 49/51 | 40/13 | [CH₂Cl]⁺ (³⁵Cl/³⁷Cl isotopes) |
| 43 | 90 | [C₃H₇]⁺ (Propyl cation) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm diameter)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12 ppm.
-
Use a standard pulse sequence (e.g., 30° or 90° pulse).
-
Set the number of scans (typically 8 to 16 for good signal-to-noise).
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a standard pulse sequence with proton decoupling.
-
Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.
-
A higher number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of liquid this compound onto the ATR crystal, ensuring it covers the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the spectrum.
-
Clean the ATR crystal thoroughly with a Kimwipe soaked in a suitable solvent and allow it to dry.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).
-
-
Instrument Setup (GC):
-
Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at 10°C/min.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Instrument Setup (MS):
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass range to scan (e.g., m/z 35-200).
-
-
Injection and Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.
-
The mass spectrometer will record the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Reactivity of α-Haloketones: An In-depth Technical Guide Focused on 1-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of α-haloketones, with a specific focus on 1-chloropentan-2-one. This class of compounds is of significant interest in organic synthesis and medicinal chemistry due to the unique reactivity conferred by the presence of a halogen atom alpha to a carbonyl group. This guide will delve into the core principles governing their reactivity, detail key reaction pathways, provide experimental protocols for their synthesis and transformation, and present relevant quantitative data.
Core Concepts: Enhanced Electrophilic Reactivity
α-Haloketones, such as this compound, exhibit significantly enhanced electrophilic reactivity at the α-carbon compared to their corresponding alkyl halides. This heightened reactivity is primarily attributed to the potent electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen bond, augmenting the partial positive charge on the α-carbon and rendering it more susceptible to nucleophilic attack.
From a molecular orbital perspective, the interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-X (carbon-halogen) bond results in a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO). This lower-energy LUMO is more accessible for the Highest Occupied Molecular Orbital (HOMO) of a nucleophile to interact with, thereby lowering the activation energy of the reaction. This increased reactivity is quantitatively demonstrated in nucleophilic substitution reactions, where α-haloketones react significantly faster than their alkyl halide counterparts. For instance, chloroacetone reacts with potassium iodide in acetone at a rate 36,000 times faster than 1-chloropropane.[1]
Key Reaction Pathways
The dual functionality of α-haloketones, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), allows for a diverse array of chemical transformations. The principal reaction pathways include nucleophilic substitution at the α-carbon and the Favorskii rearrangement.
Nucleophilic Substitution (SN2)
α-Haloketones readily undergo bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the α-carbon, leading to the displacement of the halide ion.
// Reactants R_CO_CH2X [label=<
RO ||| CC—X | H
]; Nu [label="Nu⁻", fontcolor="#EA4335"];
// Transition State TS [label=<
Oδ- || Nuδ-—C—Xδ- | H
, fontcolor="#202124"];
// Products R_CO_CH2Nu [label=<
RO ||| CC—Nu | H
]; X [label="X⁻", fontcolor="#34A853"];
// Edges R_CO_CH2X -> TS [label="Nucleophilic Attack", fontcolor="#4285F4"]; Nu -> TS [style=invis]; TS -> R_CO_CH2Nu [label="Halide Displacement", fontcolor="#4285F4"]; TS -> X [style=invis];
{rank=same; R_CO_CH2X; Nu;} {rank=same; R_CO_CH2Nu; X;} } .dot Figure 1: General mechanism of an SN2 reaction on an α-haloketone.
The nature of the nucleophile is crucial; less basic nucleophiles are generally preferred for SN2 reactions with α-haloketones.[2] Strongly basic nucleophiles can lead to competing deprotonation at the α or α' positions, initiating other reaction pathways such as the Favorskii rearrangement.[2]
Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of enolizable α-haloketones in the presence of a base, leading to the formation of carboxylic acid derivatives.[3] For cyclic α-haloketones, this rearrangement results in a ring contraction.[3] The reaction typically proceeds through a cyclopropanone intermediate.
The mechanism involves the formation of an enolate on the side of the ketone away from the halogen atom.[4] This enolate then undergoes intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently attacked by a nucleophile (such as hydroxide or an alkoxide).[4] The resulting tetrahedral intermediate collapses, leading to the rearranged product.
// Nodes start [label="α-Haloketone"]; enolate [label="Enolate Formation\n(Base)", shape=ellipse, fillcolor="#FBBC05"]; cyclopropanone [label="Cyclopropanone\nIntermediate"]; nucleophilic_attack [label="Nucleophilic Attack\n(e.g., OR⁻)", shape=ellipse, fillcolor="#FBBC05"]; tetrahedral [label="Tetrahedral\nIntermediate"]; rearrangement [label="Ring Opening &\nProtonation", shape=ellipse, fillcolor="#FBBC05"]; product [label="Carboxylic Acid\nDerivative (Ester)"];
// Edges start -> enolate [label="Base"]; enolate -> cyclopropanone [label="Intramolecular\nSₙ2"]; cyclopropanone -> nucleophilic_attack [label="Nucleophile"]; nucleophilic_attack -> tetrahedral; tetrahedral -> rearrangement; rearrangement -> product; } .dot Figure 2: Logical workflow of the Favorskii rearrangement.
Synthesis of this compound
The most common method for the synthesis of α-haloketones is the direct halogenation of the corresponding ketone.[5] For the synthesis of this compound, the α-chlorination of pentan-2-one is the most direct route. To achieve selective monochlorination at the less substituted α-carbon (the methyl group), acid-catalyzed conditions are typically employed.
// Nodes start [label="Pentan-2-one"]; enol_formation [label="Enol Formation\n(Acid Catalyst)", shape=ellipse, fillcolor="#FBBC05"]; enol [label="Enol Intermediate"]; chlorination [label="Nucleophilic Attack\non Cl₂", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Protonated\nα-chloroketone"]; deprotonation [label="Deprotonation", shape=ellipse, fillcolor="#FBBC05"]; product [label="this compound"];
// Edges start -> enol_formation; enol_formation -> enol; enol -> chlorination; chlorination -> intermediate; intermediate -> deprotonation; deprotonation -> product; } .dot Figure 3: Experimental workflow for the synthesis of this compound.
Quantitative Data
Table 1: Relative Reactivity of α-Haloketones in SN2 Reactions
| Substrate | Relative Rate (vs. 1-chloropropane) | Nucleophile | Solvent | Reference |
| Chloroacetone | 36,000 | KI | Acetone | [1] |
| 1-Chloropropane | 1 | KI | Acetone | [1] |
Table 2: Example Yields for Favorskii Rearrangement of an α-Haloketone
| Substrate | Base | Product | Yield | Reference |
| 2-Chlorocyclohexanone | Sodium Ethoxide | Ethyl cyclopentanecarboxylate | 78% | [6] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, the following representative procedures for the synthesis and reaction of analogous α-haloketones can be adapted.
Protocol 1: Synthesis of an α-Chloroketone (Adapted from the synthesis of 1-chlorobutan-2-one)
Materials:
-
Pentan-2-one
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane, DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve pentan-2-one (1.0 eq) in the inert solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.0 eq) dropwise from the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation.
Protocol 2: Favorskii Rearrangement of an α-Haloketone
Materials:
-
α-Haloketone (e.g., this compound)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Prepare a solution of sodium methoxide in methanol from sodium metal (2.2 eq) and anhydrous methanol in a round-bottom flask under an inert atmosphere, cooled to 0 °C.
-
In a separate flask, dissolve the α-haloketone (1.0 eq) in anhydrous diethyl ether.
-
Transfer the solution of the α-haloketone to the freshly prepared sodium methoxide solution at 0 °C via cannula.
-
Allow the resulting mixture to warm to room temperature, then equip the flask with a reflux condenser and heat to 55 °C for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel, dilute with diethyl ether, and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel flash chromatography to afford the corresponding methyl ester.[6]
Applications in Drug Development
The unique reactivity of α-haloketones makes them valuable intermediates in the synthesis of pharmaceuticals. They can act as covalent inhibitors of enzymes by forming a stable covalent bond with nucleophilic residues (e.g., cysteine, histidine) in the active site. The electrophilic α-carbon serves as a target for these nucleophilic residues, leading to irreversible inhibition. This property is exploited in the design of targeted therapies. Furthermore, the diverse transformations that α-haloketones can undergo allow for the construction of complex molecular scaffolds found in many biologically active compounds.
Conclusion
α-Haloketones, exemplified by this compound, are a class of highly reactive and synthetically versatile molecules. Their enhanced electrophilicity at the α-carbon, a direct consequence of the adjacent carbonyl group, governs their primary reaction pathways of nucleophilic substitution and Favorskii rearrangement. While specific quantitative data for this compound remains elusive in the public domain, the reactivity patterns and experimental protocols of analogous compounds provide a robust framework for its synthetic manipulation. The principles and procedures outlined in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this important class of chemical intermediates in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. CN103864568A - Process and equipment for preparing chloropentane - Google Patents [patents.google.com]
- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | C5H9ClO | CID 11286463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
An In-depth Technical Guide on the Thermodynamic Properties of 1-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles available data and established experimental methodologies. It is intended for informational purposes for a scientific audience. All safety precautions and institutional protocols must be followed when conducting any experimental work.
Abstract
1-Chloropentan-2-one is a halogenated ketone of interest in various chemical syntheses. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and computational modeling. This technical guide provides a summary of the currently available, primarily computational, thermodynamic data for this compound. Due to a scarcity of direct experimental data for this specific compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key thermodynamic parameters. These methodologies are standard for the characterization of organic compounds and can be applied to this compound to obtain rigorous experimental data. The guide is structured to provide researchers and drug development professionals with a comprehensive resource for both estimated values and the means to acquire precise experimental data.
Introduction
The thermodynamic properties of a chemical compound are fundamental to understanding its behavior in chemical reactions, phase transitions, and its interactions with other substances. For this compound (C₅H₉ClO), these properties are essential for applications in organic synthesis, reaction kinetics, and process scale-up. This guide synthesizes the available computational data for its key thermodynamic parameters and presents established experimental protocols for their determination.
Quantitative Thermodynamic Data
Currently, most of the available thermodynamic data for this compound are derived from computational methods, such as the Joback and Crippen methods. These estimations provide a useful starting point for analysis but should be supplemented with experimental data for critical applications. The following tables summarize these calculated values.[1]
Table 1: Calculated Thermodynamic Properties of this compound [1]
| Property | Symbol | Value | Unit | Method |
| Standard Gibbs Free Energy of Formation | ΔfG° | -149.63 | kJ/mol | Joback |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | -274.85 | kJ/mol | Joback |
| Enthalpy of Fusion | ΔfusH° | 14.50 | kJ/mol | Joback |
| Enthalpy of Vaporization | ΔvapH° | 37.86 | kJ/mol | Joback |
Table 2: Calculated Physical and Critical Properties of this compound [1]
| Property | Symbol | Value | Unit | Method |
| Normal Boiling Point | Tboil | 405.10 | K | Joback |
| Critical Temperature | Tc | 591.48 | K | Joback |
| Critical Pressure | Pc | 3577.07 | kPa | Joback |
| McGowan's Characteristic Volume | McVol | 95.120 | ml/mol | McGowan |
| Octanol/Water Partition Coefficient | logPoct/wat | 1.594 | Crippen | |
| Water Solubility (log10) | log10WS | -1.35 | mol/l | Crippen |
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic compounds like this compound.
Determination of Heat Capacity (Cp)
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids, the isobaric heat capacity (Cp) is typically measured.
Methodology: Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for determining heat capacity. The principle is to measure the energy required to produce a specific temperature change in a sample that is thermally isolated from its surroundings.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a calorimetric vessel.
-
Calorimeter Assembly: The vessel, equipped with a thermometer (e.g., a platinum resistance thermometer) and a heater, is sealed and placed within an adiabatic shield.
-
Thermal Equilibration: The entire assembly is placed in a vacuum chamber to minimize heat exchange with the environment. The temperature of the adiabatic shield is controlled to match the temperature of the calorimetric vessel throughout the experiment, thus preventing heat loss.
-
Heating: A known amount of electrical energy (Q) is supplied to the heater over a defined period, causing the temperature of the sample and the vessel to rise.
-
Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input, yielding the temperature change (ΔT).
-
Calculation: The heat capacity of the sample is calculated using the following equation:
-
C_p,sample = (Q / ΔT) - C_p,calorimeter
-
Where C_p,calorimeter is the heat capacity of the calorimetric vessel, determined through a separate calibration experiment with a substance of known heat capacity.
-
Determination of Enthalpy of Vaporization (ΔvapH°)
The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined by measuring the vapor pressure of the substance at different temperatures.
Methodology: Isoteniscope Method
An isoteniscope is used to measure the vapor pressure of a liquid as a function of temperature.
Experimental Protocol:
-
Apparatus Setup: The isoteniscope, a U-shaped manometer, is filled with the liquid sample (this compound). The apparatus is connected to a pressure sensor and a vacuum pump.
-
Degassing: The sample is degassed by freezing it with liquid nitrogen and evacuating the headspace to remove any dissolved gases. The sample is then thawed, and this process is repeated several times.
-
Measurement: The isoteniscope is placed in a constant-temperature bath. At a given temperature, the external pressure is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the external pressure equals the vapor pressure of the sample.
-
Data Collection: The vapor pressure is recorded at various temperatures.
-
Calculation: The enthalpy of vaporization is calculated from the slope of the line obtained by plotting ln(P) versus 1/T, according to the Clausius-Clapeyron equation:
-
d(ln P)/d(1/T) = -ΔvapH°/R
-
Where P is the vapor pressure, T is the absolute temperature, and R is the ideal gas constant.
-
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is often determined indirectly by measuring the enthalpy of combustion.
Methodology: Bomb Calorimetry
A bomb calorimeter is used to measure the heat of combustion of a substance at constant volume.
Experimental Protocol:
-
Sample Preparation: A known mass of this compound is placed in a crucible inside a high-pressure stainless steel "bomb."
-
Pressurization: The bomb is filled with excess pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited electrically. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing the temperature to rise.
-
Temperature Monitoring: The final temperature of the water is recorded after thermal equilibrium is reached.
-
Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).
-
Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔH_comb) is calculated from ΔU_comb using the equation:
-
ΔH_comb = ΔU_comb + Δn_gas * R * T
-
Where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
-
Calculation of Enthalpy of Formation: The enthalpy of formation of this compound is then calculated using Hess's Law, from the balanced chemical equation for its combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
Conclusion
While experimental thermodynamic data for this compound are not extensively documented, reliable computational estimates are available and provide a solid foundation for further research. This guide has presented these data in a structured format and, more importantly, has provided detailed experimental protocols for the determination of heat capacity, enthalpy of vaporization, and enthalpy of formation. By employing these standard methodologies, researchers can obtain the precise, experimental data necessary for advanced applications in chemical engineering, drug development, and materials science. It is recommended that future work focus on the experimental validation of the computational data presented herein.
References
Solubility of 1-chloropentan-2-one in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-chloropentan-2-one. Due to the limited availability of specific experimental quantitative data in publicly accessible literature, this document focuses on predicted solubility based on physicochemical principles and provides a detailed experimental protocol for its empirical determination.
Introduction to this compound
This compound (CAS No: 19265-24-8) is a halogenated ketone with the molecular formula C₅H₉ClO. Its structure, featuring a polar carbonyl group, a carbon-chlorine bond, and a propyl chain, influences its solubility characteristics. An understanding of its solubility in various solvents is critical for applications in organic synthesis, reaction kinetics, and downstream processing in pharmaceutical and chemical research.
Physicochemical Properties
A summary of key physicochemical properties for this compound is presented below. These values, primarily calculated, offer insights into its expected solubility behavior.
| Property | Value | Source |
| Molecular Weight | 120.58 g/mol | [1] |
| log₁₀(Water Solubility) (mol/L) | -1.35 (Calculated) | [2] |
| logP (Octanol/Water) | 1.594 (Calculated) | [2][3] |
| Boiling Point | 405.10 K (Calculated) | [2] |
Predicted Solubility Profile
Based on the principle of "like dissolves like" and the calculated physicochemical properties, a predicted solubility profile for this compound in a range of common laboratory solvents is provided. The positive logP value suggests a preference for lipophilic (organic) environments over aqueous media. Ketones are generally soluble in a wide array of organic solvents.[4][5][6][7]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Highly Polar Protic | Low | The hydrophobic propyl chain and the chloro group are expected to limit solubility despite the polar carbonyl group. The calculated log₁₀WS of -1.35 supports this prediction.[2] |
| Methanol | Polar Protic | Soluble | The polarity of methanol and its ability to engage in dipole-dipole interactions with the carbonyl group suggest good solubility. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity should facilitate the dissolution of this compound. |
| Acetone | Polar Aprotic | Miscible | As a ketone itself, acetone is expected to be an excellent solvent for this compound due to similar intermolecular forces. |
| Dichloromethane | Polar Aprotic | Soluble | The presence of the chlorine atom in this compound suggests favorable interactions with a chlorinated solvent like dichloromethane. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a versatile solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Ethyl Acetate | Moderately Polar Aprotic | Soluble | The ester functionality of ethyl acetate can interact with the carbonyl group of the solute, promoting solubility. |
| Acetonitrile | Polar Aprotic | Soluble | The polar nature of acetonitrile should allow for good solvation of the polar functionalities in this compound. |
| Toluene | Nonpolar Aprotic | Soluble | While toluene is nonpolar, the presence of the propyl chain in this compound should allow for sufficient van der Waals interactions to enable solubility. |
| Hexane | Nonpolar Aprotic | Moderately Soluble | The nonpolar nature of hexane will primarily interact with the alkyl chain of the solute. The polar carbonyl and chloro groups may limit miscibility. |
| Diethyl Ether | Moderately Polar Aprotic | Soluble | Diethyl ether is a good solvent for many organic compounds and is expected to dissolve this compound. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents using the isothermal shake-flask method. This method is considered a reliable technique for determining the equilibrium solubility of a compound.
Objective: To quantitatively determine the solubility of this compound in a selected range of solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade or higher)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph with a suitable detector (e.g., FID or MS) or a calibrated HPLC system
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Scintillation vials or other suitable containers with airtight seals
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solute should be visually apparent to ensure saturation.
-
Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium, but 24 to 48 hours is typical.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess undissolved solute to settle.
-
To ensure complete separation of the undissolved phase, centrifuge the vials at a moderate speed.
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic undissolved droplets.
-
Record the exact weight of the transferred aliquot.
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-calibrated gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their instrumental response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Experimental Workflow Diagram
The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.
Caption: A generalized workflow for the experimental determination of solubility.
Signaling Pathways and Logical Relationships
In the context of drug development, the solubility of a lead compound or intermediate like this compound is a critical parameter that influences its bioavailability and formulation development. The relationship between a compound's physicochemical properties, its solubility, and its progression through the drug discovery pipeline can be visualized as a logical pathway.
Caption: Logical flow from physicochemical properties to clinical development.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 6. Solubility - Wikipedia [en.wikipedia.org]
- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
In-Depth Technical Guide to 1-Chloropentan-2-one
CAS Number: 19265-24-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-chloropentan-2-one, a halogenated ketone of interest in organic synthesis and drug discovery. This document details its chemical and physical properties, outlines a common synthetic methodology, presents its spectroscopic profile, and discusses its potential applications and safety considerations.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 19265-24-8 | [1] |
| Molecular Formula | C₅H₉ClO | [1] |
| Molecular Weight | 120.58 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Pentanone, 1-chloro- | [1] |
| Boiling Point | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Density | Not explicitly found |
Synthesis of this compound
A prevalent method for the synthesis of α-chloroketones like this compound is the α-chlorination of the corresponding ketone, in this case, 2-pentanone. This reaction is typically carried out under acidic conditions to favor the formation of the kinetic enol, leading to chlorination at the less substituted α-carbon.
Experimental Protocol: α-Chlorination of 2-Pentanone
Materials:
-
2-Pentanone
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Anhydrous diethyl ether or dichloromethane
-
A weak acid catalyst (e.g., a catalytic amount of HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 2-pentanone in an anhydrous solvent (diethyl ether or dichloromethane).
-
Add a catalytic amount of a weak acid.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of the chlorinating agent (sulfuryl chloride or N-chlorosuccinimide) in the same anhydrous solvent from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The methylene protons adjacent to the chlorine and carbonyl groups (Cl-CH₂-C=O) would appear as a singlet at a downfield chemical shift. The ethyl group protons (-CH₂-CH₃) would exhibit a triplet for the methyl group and a quartet for the methylene group, with coupling between them. The methylene group adjacent to the carbonyl (-C(=O)-CH₂-) would likely appear as a triplet.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals. The carbonyl carbon (C=O) would resonate at a significantly downfield chemical shift (typically >200 ppm). The carbon atom bonded to the chlorine atom (Cl-C) would also be deshielded. The remaining three carbon signals would correspond to the propyl chain.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by a strong absorption band in the region of 1715-1740 cm⁻¹, which is indicative of the C=O stretching vibration of a ketone. Another key feature would be the C-Cl stretching vibration, which typically appears in the fingerprint region (600-800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 120 and an M+2 peak at m/z = 122 with a relative intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of a chlorine radical and cleavage adjacent to the carbonyl group.
Reactivity and Applications
α-Chloroketones are versatile intermediates in organic synthesis. The presence of two reactive sites, the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, allows for a variety of chemical transformations. This compound can be used as a building block for the synthesis of more complex molecules, including various heterocyclic compounds and as a precursor in the synthesis of pharmaceutical intermediates. For instance, it can undergo nucleophilic substitution reactions at the chlorinated carbon and various condensation reactions at the α-position to the carbonyl group.
Caption: Potential reaction pathways of this compound.
Safety and Handling
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
The Discovery and Synthesis of 1-Chloropentan-2-one: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on the discovery and synthesis of the α-chloro ketone, 1-chloropentan-2-one. This compound, like other α-haloketones, serves as a versatile building block in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. This guide summarizes the key physical and spectroscopic data, details a seminal synthetic protocol, and illustrates the reaction pathway.
Core Physical and Chemical Properties
This compound is a halogenated ketone with the molecular formula C₅H₉ClO.[1] While its discovery cannot be attributed to a single publication, its synthesis falls under the well-established category of α-chloro ketone preparation, with early methods dating back to the mid-20th century. The compound's key identifiers and physical properties are summarized in the tables below.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 19265-24-8 |
| Molecular Formula | C₅H₉ClO |
| Molecular Weight | 120.58 g/mol |
| Canonical SMILES | CCCC(=O)CCl |
| InChIKey | MGTGUEKJBFTQQW-UHFFFAOYSA-N |
(Source: PubChem CID 11286463)[1]
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Physical Properties | |
| Boiling Point | 155-157 °C (at 760 mmHg) |
| Spectroscopic Data (Predicted/Indexed) | |
| ¹H NMR (δ, ppm) | 4.14 (s, 2H, -CH₂Cl), 2.64 (t, 2H, -C(=O)CH₂-), 1.63 (sext, 2H, -CH₂CH₃), 0.94 (t, 3H, -CH₃) |
| ¹³C NMR (δ, ppm) | 204.0 (C=O), 49.0 (-CH₂Cl), 41.0 (-C(=O)CH₂-), 17.0 (-CH₂CH₃), 13.0 (-CH₃) |
| IR (cm⁻¹) | ~1725 (C=O stretch) |
| Mass Spectrum (m/z) | Key fragments at 91, 71, 43 |
Seminal Synthesis: The Nierenstein Reaction
One of the earliest and most fundamental methods for the preparation of α-chloro ketones is the reaction of an acid chloride with diazomethane. This reaction, often referred to as the Nierenstein reaction, provides a direct route to compounds like this compound from readily available starting materials.
A representative experimental protocol, adapted from the work of C. D. Gutsche in the field of ring expansions, which utilized similar α-chloro ketones, is detailed below. This procedure describes the synthesis of a homologous α-chloro ketone and is considered a standard method applicable to the synthesis of this compound from pentanoyl chloride.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
Pentanoyl chloride
-
An ethereal solution of diazomethane (CH₂N₂)
-
Anhydrous diethyl ether
-
Anhydrous calcium sulfate
Procedure:
-
A solution of pentanoyl chloride (1.0 equivalent) in 50 mL of anhydrous diethyl ether is prepared in a flask equipped with a dropping funnel and a gas outlet.
-
The flask is cooled to 0 °C in an ice bath.
-
A freshly prepared and standardized ethereal solution of diazomethane (approximately 1.1 equivalents) is added dropwise to the stirred solution of pentanoyl chloride over 30 minutes. The addition is regulated to maintain a gentle evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stand for several hours, or until the evolution of nitrogen has ceased.
-
A small amount of acetic acid is cautiously added to quench any excess diazomethane (indicated by the disappearance of the yellow color).
-
The ethereal solution is then washed with a saturated sodium bicarbonate solution and water, and subsequently dried over anhydrous calcium sulfate.
-
The diethyl ether is removed by distillation at atmospheric pressure.
-
The residue is purified by vacuum distillation to yield this compound.
Expected Yield: Based on similar preparations, yields are typically in the range of 60-80%.
Synthesis and Reaction Logic
The synthesis of this compound via the Nierenstein reaction involves a straightforward mechanistic pathway. This pathway, along with the necessary precursor preparation, is illustrated in the following diagrams.
Caption: Workflow for the synthesis of this compound.
The mechanism of the Nierenstein reaction itself proceeds through several key steps, initiated by the nucleophilic attack of diazomethane on the carbonyl carbon of the acid chloride.
Caption: Simplified mechanism of the Nierenstein reaction.
Conclusion
The synthesis of this compound is rooted in classic organic reactions developed for the creation of α-haloketones. The Nierenstein reaction, utilizing diazomethane and an acid chloride, remains a fundamental and illustrative method for its preparation. While modern, potentially safer methods for α-chlorination exist, the historical context and procedural basis provided by these early discoveries are essential for a comprehensive understanding of the chemistry of this versatile synthetic intermediate. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this compound and related compounds.
References
Methodological & Application
Application Notes and Protocols: The Use of 1-Chloropentan-2-one in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Chloropentan-2-one is a versatile bifunctional building block in organic synthesis. Its structure, featuring both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (α-carbon bearing a chlorine atom), makes it an ideal precursor for the construction of various heterocyclic scaffolds. These heterocyclic motifs are foundational in medicinal chemistry and drug development. This document provides detailed protocols and application notes for the synthesis of thiazoles, quinoxalines, and furans utilizing this compound as a key starting material.
Application Note 1: Synthesis of 2-Amino-4-propylthiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1] Using this compound and thiourea, this method provides a direct route to 2-amino-4-propylthiazole, a valuable scaffold for further functionalization.
Caption: Reaction mechanism for the Hantzsch synthesis of 2-amino-4-propylthiazole.
Experimental Protocol: Synthesis of 2-Amino-4-propylthiazole
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol, 1.21 g) and thiourea (12 mmol, 0.91 g).[1]
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold water.
-
Neutralization & Precipitation: Neutralize the solution by adding a 10% aqueous sodium carbonate solution dropwise until the pH is approximately 8. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water (2 x 15 mL) to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure 2-amino-4-propylthiazole.
Quantitative Data for Hantzsch Thiazole Synthesis
| Starting Material | Co-reactant | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | Thiourea | Ethanol | Reflux | 2-4 | 80-90 (Typical) |
| α-Haloketone | Thioamide | Methanol | 100 °C | 0.5 | High (General)[1] |
Application Note 2: Synthesis of 2-Propylquinoxaline
Quinoxalines are important nitrogen-containing heterocycles with a wide range of biological activities.[2] They can be synthesized by the condensation reaction of an α-haloketone with an ortho-phenylenediamine.[3] The reaction proceeds through an initial nucleophilic substitution, followed by cyclization and an in-situ oxidation step to yield the aromatic quinoxaline ring system.
Caption: Logical workflow for the synthesis of 2-propylquinoxaline.
Experimental Protocol: Synthesis of 2-Propylquinoxaline
-
Reaction Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (10 mmol, 1.08 g) and 30 mL of ethanol. Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Add this compound (10 mmol, 1.21 g) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The color of the solution will typically darken as the reaction progresses. Monitor the formation of the product by TLC.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted diamine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally brine (20 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-propylquinoxaline.
Quantitative Data for Quinoxaline Synthesis
| α-Halo Ketone | Diamine | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Phenacyl Bromide | 1,2-Phenylenediamine | THF | Pyridine, Room Temp | Excellent | [3] |
| α-Hydroxy Ketone | o-Phenylenediamine | Acetic Acid | Reflux / Microwave | Good | [2] |
Application Note 3: Synthesis of Substituted Furans via Feist-Benary Synthesis
The Feist-Benary furan synthesis is a classic method for preparing furans from an α-haloketone and the enolate of a β-dicarbonyl compound.[4] The choice of base is crucial as it can influence the reaction pathway. Weaker bases like pyridine or triethylamine are typically employed to favor the desired cyclization.[4] This protocol outlines the synthesis of ethyl 5-methyl-2-propylfuran-3-carboxylate using this compound and ethyl acetoacetate.
References
Application Notes and Protocols: 5-Chloropentan-2-one as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific isomeric precursor requested, 1-chloropentan-2-one, is not widely documented as a direct precursor in major pharmaceutical syntheses, its isomer, 5-chloropentan-2-one , stands out as a critical and versatile building block in the production of several key pharmaceutical agents. This document provides detailed application notes and protocols for the use of 5-chloropentan-2-one in the synthesis of the widely used anti-inflammatory and antimalarial drug, hydroxychloroquine , and as a precursor to cyclopropyl methyl ketone , another important pharmaceutical intermediate.
These notes are intended to provide researchers and drug development professionals with a comprehensive overview of the synthetic utility of 5-chloropentan-2-one, including detailed experimental procedures, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.
I. Synthesis of Hydroxychloroquine from 5-Chloropentan-2-one
Hydroxychloroquine is a cornerstone medication for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, and it also sees use as an antimalarial. The synthesis of hydroxychloroquine relies on the preparation of a key intermediate, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine , which is synthesized from 5-chloropentan-2-one.
A. Synthetic Workflow
The overall synthetic route from 5-chloropentan-2-one to hydroxychloroquine is a multi-step process. The workflow begins with the synthesis of the intermediate aminoketone, followed by a reductive amination to form the key pentylamine side chain. This side chain is then condensed with 4,7-dichloroquinoline to yield the final active pharmaceutical ingredient.
B. Experimental Protocols
Protocol 1: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone
This protocol details the nucleophilic substitution reaction between 5-chloropentan-2-one and 2-(ethylamino)ethanol.
-
Materials:
-
5-Chloropentan-2-one
-
2-(Ethylamino)ethanol
-
Tetrabutylammonium bromide
-
Potassium hydroxide
-
Chloroform
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a reaction flask, add 30 g of N-ethylethanolamine, 1.2 g of tetrabutylammonium bromide, 25 g of potassium hydroxide, 240 g of chloroform, and 120 g of water.
-
Control the temperature of the mixture at 20-30 °C.
-
Add 38 g of 5-chloro-2-pentanone dropwise to the reaction mixture.
-
After the addition is complete, stir the mixture for 3 hours.
-
Allow the layers to separate and discard the aqueous phase.
-
Dry the organic layer with 24 g of anhydrous sodium sulfate at 10-20 °C for 1 hour.
-
Filter the mixture, and the filtrate will contain the condensation product.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Molar Yield | 94.7% (based on 5-chloropentan-2-one) | CN109456266A |
| GC Purity | ≥ 98.5% | CN109456266A |
Protocol 2: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine
This protocol describes the reductive amination of the intermediate aminoketone.
-
Materials:
-
5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone
-
Ammoniacal methanol
-
Raney Nickel
-
Hydrogen gas
-
-
Procedure:
-
Dilute 100 g of 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone with 400 ml of ammoniacal methanol.
-
Catalytically reduce the mixture with 5 g of Raney Nickel at 40-80°C under a hydrogen pressure of 15 to 20 kg for 4 to 5 hours.
-
After the reaction is complete, filter off the catalyst.
-
The resulting product is 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine.
-
Protocol 3: Synthesis of Hydroxychloroquine
This final step involves the condensation of the pentylamine side chain with 4,7-dichloroquinoline.
-
Materials:
-
4,7-dichloroquinoline
-
5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine
-
Potassium fluoride on alumina
-
Toluene
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 1 kg of 4,7-dichloroquinoline, 1 kg of the hydroxychloroquine side chain (from Protocol 2), and 1.8 kg of potassium fluoride supported on alumina in 5 kg of toluene.
-
Heat the mixture to 110-120 °C and maintain the reaction for 12 hours.
-
Monitor the reaction completion by TLC.
-
After cooling, evaporate the toluene.
-
Add 5 kg of ethyl acetate and heat to reflux.
-
Filter the mixture while hot.
-
Stir and cool the filtrate for 3 hours, then filter with suction.
-
Wash the filter cake twice with ethyl acetate and dry to yield hydroxychloroquine free base.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 94% | CN109456266A |
| Purity | 99.7% | CN109456266A |
C. Mechanism of Action of Hydroxychloroquine in Autoimmune Diseases
Hydroxychloroquine exerts its immunomodulatory effects through multiple mechanisms, primarily by interfering with lysosomal function and inhibiting Toll-like receptor (TLR) signaling in immune cells.
II. Synthesis of Cyclopropyl Methyl Ketone from 5-Chloropentan-2-one
Cyclopropyl methyl ketone is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be efficiently prepared from 5-chloropentan-2-one through an intramolecular cyclization reaction.
A. Synthetic Workflow
The synthesis of cyclopropyl methyl ketone from 5-chloropentan-2-one is a straightforward one-step intramolecular cyclization reaction promoted by a base.
B. Experimental Protocol
This protocol is adapted from a procedure in Organic Syntheses.
-
Materials:
-
Crude 5-chloro-2-pentanone
-
Sodium hydroxide pellets
-
Water
-
Ether
-
Potassium carbonate
-
Calcium chloride
-
-
Procedure:
-
In a 2-liter three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide pellets in 180 ml of water.
-
Over a period of 15–20 minutes, add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution.
-
If the reaction does not begin to boil during the addition, gently heat the flask to initiate boiling and continue for 1 hour.
-
Arrange the condenser for distillation and distill the water-ketone mixture until all the organic layer is removed from the reaction mixture.
-
Saturate the aqueous layer of the distillate with potassium carbonate, and separate the upper layer of methyl cyclopropyl ketone.
-
Extract the aqueous layer with two 150-ml portions of ether.
-
Combine the ether extracts and the ketone layer and dry over 25 g of calcium chloride for 1 hour.
-
Decant the ether solution and dry with an additional 25 g of calcium chloride.
-
Fractionally distill the dried ether solution.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 77–83% | Org. Synth. Coll. Vol. 4, 597 (1963) |
| Boiling Point | 110–112 °C | Org. Synth. Coll. Vol. 4, 597 (1963) |
| Refractive Index (nD25) | 1.4226 | Org. Synth. Coll. Vol. 4, 597 (1963) |
III. Antimalarial Mechanism of Action of Chloroquine (Structurally related to Hydroxychloroquine)
Chloroquine, a close analog of hydroxychloroquine, exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite.
Conclusion
5-Chloropentan-2-one is a valuable and economically important precursor in the pharmaceutical industry. Its utility in the synthesis of hydroxychloroquine and as a starting material for other key intermediates like cyclopropyl methyl ketone highlights its significance. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals engaged in the development and synthesis of these and other related pharmaceutical compounds. The provided diagrams of the synthetic workflows and biological mechanisms of action offer a clear visual guide to the chemical and pharmacological principles involved.
Alkylation Reactions Using 1-Chloropentan-2-one: Application Notes and Protocols for Synthetic and Medicinal Chemistry
Introduction
1-Chloropentan-2-one is a versatile bifunctional reagent in organic synthesis, featuring both a reactive ketone carbonyl group and a primary alkyl chloride. This unique combination allows for a variety of chemical transformations, making it a valuable building block in the synthesis of diverse molecular scaffolds, including substituted aminoketones, thioethers, functionalized carbonyl compounds, and various heterocyclic systems. Its utility is particularly pronounced in the construction of molecules with potential applications in drug discovery and development, owing to the prevalence of these structural motifs in biologically active compounds.
This document provides detailed application notes and experimental protocols for key alkylation reactions involving this compound, targeting researchers and professionals in the fields of synthetic chemistry and drug development. The protocols cover N-alkylation of amines, S-alkylation of thiols, C-alkylation of active methylene compounds, and the synthesis of important heterocyclic cores such as thiazoles.
I. Nucleophilic Substitution Reactions: N-, S-, and C-Alkylation
This compound readily undergoes nucleophilic substitution reactions at the C1 position, where the chlorine atom is displaced by a variety of nucleophiles. The general workflow for these reactions is depicted below.
A. N-Alkylation of Amines
The reaction of this compound with primary or secondary amines provides access to N-substituted aminoketones, which are valuable intermediates in medicinal chemistry. These compounds can exhibit a range of biological activities, including cytotoxic effects on cancer cell lines.
Quantitative Data for N-Alkylation
| Entry | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | 1-(Phenylamino)pentan-2-one | K₂CO₃, Acetone, Reflux, 20 h | Good | [1] |
| 2 | Piperidine | 1-(Piperidin-1-yl)pentan-2-one | K₂CO₃, Acetone, Reflux, 20 h | Good | [1] |
Experimental Protocol: N-Alkylation of Aniline (General Procedure)
This protocol is a general method for the N-alkylation of anilines and may require optimization for this compound.[1]
-
Reaction Setup: To a stirred solution of aniline (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.) and this compound (1.0 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-(phenylamino)pentan-2-one.
B. S-Alkylation of Thiols
Thioethers can be readily synthesized by the reaction of this compound with thiols in the presence of a base. This reaction is typically efficient and proceeds under mild conditions.
Quantitative Data for S-Alkylation
| Entry | Thiol | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Thiophenol | 1-(Phenylthio)pentan-2-one | NaH, THF, 0 °C to rt | High | General Protocol |
Experimental Protocol: S-Alkylation of Thiophenol (General Procedure)
This is a general protocol for the S-alkylation of thiols and may require optimization for the specific substrate.
-
Reaction Setup: To a stirred solution of thiophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq.) portion-wise.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add this compound (1.0 eq.) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
C. C-Alkylation of Active Methylene Compounds
The alkylation of enolates derived from active methylene compounds, such as dimethyl malonate, with this compound provides a route to more complex carbonyl compounds. These products can serve as precursors for the synthesis of various carbocyclic and heterocyclic systems.
Quantitative Data for C-Alkylation
| Entry | Active Methylene Compound | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Dimethyl malonate | Dimethyl 2-(2-oxopentyl)malonate | NaH, THF, 0 °C to rt | High | [2] |
Experimental Protocol: C-Alkylation of Dimethyl Malonate (General Procedure)
This protocol is adapted from a general procedure for the alkylation of dimethyl malonate and may require optimization.[2]
-
Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add dimethyl malonate (1.0 eq.) dropwise.
-
Enolate Formation: Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add this compound (1.05 eq.) dropwise. Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel.
II. Synthesis of Heterocycles
α-Haloketones like this compound are key starting materials for the synthesis of a variety of five-membered heterocycles, which are prevalent in many pharmaceuticals.
A. Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. It involves the condensation of an α-haloketone with a thioamide. The reaction of this compound with thiourea yields 2-amino-4-propylthiazole.
Quantitative Data for Hantzsch Thiazole Synthesis
| Entry | Thioamide | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Thiourea | 2-Amino-4-propylthiazole | Ethanol, Reflux, 4-6 h | 75-85 | [3] |
Experimental Protocol: Synthesis of 2-Amino-4-propylthiazole [3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq.) in ethanol.
-
Reaction: To this solution, add this compound (1.0 eq.) dropwise at room temperature with stirring. After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
III. Biological Relevance and Potential Signaling Pathways
Derivatives synthesized from this compound, particularly aminoketones and thiazoles, have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. For instance, certain thiazole derivatives have been shown to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and activating caspases.[4]
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Cytotoxicity Studies of Aminated Microcrystalline Cellulose Derivatives against Melanoma and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Chloropentan-2-one in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-chloropentan-2-one as a versatile building block in organic synthesis. The unique bifunctional nature of this α-chloro ketone, possessing both a reactive electrophilic center and a ketone moiety, allows for its application in the construction of a variety of important molecular scaffolds, including heterocyclic compounds and functionalized carbonyl derivatives.
Synthesis of 2-Amino-4-propylthiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of the thiazole ring system, a core structure in many pharmaceutical agents. This compound serves as an excellent precursor for the synthesis of 2-amino-4-propylthiazoles through its condensation with thiourea.
Reaction Scheme:
Caption: Hantzsch synthesis of 2-Amino-4-propylthiazole.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |
| This compound | Thiourea | Ethanol | Reflux | 4-6 h | 75-85% |
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea in ethanol.
-
To this stirring solution, add this compound dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield 2-amino-4-propylthiazole.
Favorskii Rearrangement to Synthesize Substituted Carboxylic Acid Derivatives
The Favorskii rearrangement is a valuable carbon-skeleton rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives.[1] When this compound is treated with a base such as sodium methoxide, it undergoes rearrangement to form methyl 2-methylbutanoate.[1][2]
Reaction Scheme:
Caption: Favorskii rearrangement of this compound.
Quantitative Data (Illustrative):
| Substrate | Base | Solvent | Temperature | Time | Product | Yield |
| This compound | Sodium Methoxide | Methanol | 0 °C to RT | 2-4 h | Methyl 2-methylbutanoate | Moderate to Good |
Experimental Protocol (Illustrative):
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude ester can be purified by distillation.
Synthesis of α-Amino Ketones via Nucleophilic Substitution
This compound readily undergoes nucleophilic substitution with primary and secondary amines to yield α-amino ketones, which are important intermediates in the synthesis of various pharmaceuticals.
Reaction Scheme:
Caption: Synthesis of an α-amino ketone.
Quantitative Data (Illustrative):
| Amine | Base | Solvent | Temperature | Time | Product | Yield |
| Piperidine | K₂CO₃ | Acetone | Reflux | 6-8 h | 1-(Piperidin-1-yl)pentan-2-one | Good |
| Morpholine | Et₃N | Acetonitrile | RT | 12-16 h | 1-Morpholinopentan-2-one | Good |
Experimental Protocol (Illustrative for 1-(Piperidin-1-yl)pentan-2-one):
Materials:
-
This compound (1.0 eq)
-
Piperidine (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine in anhydrous acetone, add anhydrous potassium carbonate.
-
Add this compound dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude α-amino ketone.
-
The product can be purified by column chromatography or vacuum distillation.
N-Alkylation of Indoles
This compound can be used as an alkylating agent for the N-alkylation of indoles, a common transformation in medicinal chemistry to modify the properties of indole-based compounds.
Logical Workflow:
Caption: Workflow for N-alkylation of indoles.
Experimental Protocol (Illustrative):
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of indole in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Synthesis of Oxazoles via Robinson-Gabriel Synthesis
This compound can be a precursor for the synthesis of substituted oxazoles through the Robinson-Gabriel synthesis.[3][4][5] This involves the initial conversion of the α-chloro ketone to an α-acylamino ketone, followed by cyclodehydration.
Reaction Pathway:
Caption: Pathway for oxazole synthesis from this compound.
Experimental Protocol (Illustrative):
Part A: Synthesis of the α-Acylamino Ketone Intermediate
Materials:
-
This compound (1.0 eq)
-
Benzamide (1.1 eq)
-
Sodium iodide (catalytic amount)
-
Potassium carbonate (1.5 eq)
-
Acetonitrile
Procedure:
-
Combine this compound, benzamide, sodium iodide, and potassium carbonate in acetonitrile.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
The crude intermediate can be purified by column chromatography.
Part B: Cyclodehydration to the Oxazole
Materials:
-
α-Acylamino ketone intermediate from Part A
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Method with POCl₃: Heat the intermediate with an excess of phosphorus oxychloride at reflux for 2-4 hours.
-
Method with H₂SO₄: Carefully add the intermediate to cold, concentrated sulfuric acid and then gently warm the mixture.
-
After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto ice.
-
Neutralize with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the resulting oxazole by column chromatography or distillation.
These application notes provide a framework for the utilization of this compound in various synthetic transformations. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions Involving 1-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloropentan-2-one is an α-chloroketone, a class of organic compounds characterized by a chlorine atom positioned on the carbon adjacent to a carbonyl group. This structural motif renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, making this compound a versatile building block in organic synthesis. The presence of two reactive sites, the electrophilic α-carbon and the carbonyl carbon, allows for a diverse range of chemical transformations. These reactions are predominantly bimolecular nucleophilic substitution (SN2) processes, facilitated by the electron-withdrawing nature of the adjacent carbonyl group which stabilizes the transition state.
These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for key synthetic transformations. The resulting products, such as substituted ketones and various heterocyclic systems, are of significant interest in medicinal chemistry and drug discovery.
General Reaction Mechanism: SN2 Pathway
The primary mechanism for the reaction of this compound with nucleophiles is the SN2 reaction. In this concerted step, the nucleophile attacks the carbon atom bearing the chlorine, from the side opposite to the leaving group. This leads to an inversion of the stereochemical configuration if the α-carbon is a stereocenter.
Caption: General SN2 reaction mechanism of this compound with a nucleophile.
Reactions with Various Nucleophiles: A Representative Overview
Due to the high reactivity of the α-carbon, this compound can react with a wide array of nucleophiles. The following sections detail its reactions with common nitrogen, sulfur, and oxygen nucleophiles, as well as its application in the synthesis of important heterocyclic scaffolds.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that these are illustrative values based on the known reactivity of analogous α-chloroketones, and specific yields may vary depending on the exact reaction conditions and the nature of the nucleophile.
| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Representative Yield (%) |
| Nitrogen | ||||||
| Primary Amine | Aniline | Ethanol | Reflux | 4-6 | 1-Anilino-pentan-2-one | 75-85 |
| Secondary Amine | Morpholine | Acetonitrile | 50 | 3-5 | 1-Morpholinopentan-2-one | 80-90 |
| Azide | Sodium Azide (NaN₃) | Acetone/Water | Room Temperature | 2-4 | 1-Azidopentan-2-one | 85-95 |
| Sulfur | ||||||
| Thiolate | Sodium Thiophenolate | Methanol | Room Temperature | 1-2 | 1-(Phenylthio)pentan-2-one | 90-98 |
| Thiourea | Thiourea | Ethanol | Reflux | 3-5 | 2-Amino-4-propylthiazole (after cyclization) | 70-85 |
| Oxygen | ||||||
| Carboxylate | Sodium Acetate | Acetic Acid | 100 | 6-8 | 1-Acetoxypentan-2-one | 60-75 |
| Alkoxide | Sodium Methoxide | Methanol | Room Temperature | 2-3 | 1-Methoxypentan-2-one | 70-80 |
| Carbon | ||||||
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 50 | 4-6 | 3-Oxohexanenitrile | 65-75 |
Experimental Protocols
Protocol 1: Synthesis of 1-(Phenylamino)pentan-2-one (Reaction with a Primary Amine)
Objective: To synthesize an α-aminoketone via nucleophilic substitution of this compound with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in ethanol, add aniline and sodium bicarbonate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(phenylamino)pentan-2-one.
Protocol 2: Hantzsch Thiazole Synthesis of 2-Amino-4-propylthiazole
Objective: To synthesize a substituted thiazole, a key heterocyclic motif in medicinal chemistry, using this compound and thiourea.[1]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolve this compound and thiourea in ethanol in a round-bottom flask.
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-4-propylthiazole.
Caption: Experimental workflow for the Hantzsch synthesis of 2-amino-4-propylthiazole.
Applications in Drug Development and Medicinal Chemistry
While this compound itself is not known to have specific biological activity, its derivatives, particularly the heterocyclic compounds synthesized from it, are valuable scaffolds in drug discovery. Pyrroles and thiazoles, for instance, are present in a wide range of biologically active molecules and approved drugs. The synthetic versatility of this compound allows for the generation of libraries of novel compounds for biological screening.
Caption: Potential applications of this compound derivatives in a drug discovery workflow.
Conclusion
This compound is a valuable and reactive substrate for a variety of nucleophilic substitution reactions. The protocols and representative data presented in these application notes provide a solid foundation for researchers and scientists to explore the synthesis of a wide range of derivatives. The straightforward nature of these reactions, coupled with the potential for generating structurally diverse molecules, makes this compound an attractive tool for synthetic and medicinal chemistry endeavors.
References
Application Notes and Protocols for the Quantification of 1-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-chloropentan-2-one in various matrices. The primary methods detailed are Gas Chromatography-Mass Spectrometry (GC-MS), a highly specific and sensitive technique for volatile compounds, and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection, suitable for less volatile samples or when derivatization is preferred.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, which is a volatile halogenated ketone, GC-MS offers excellent sensitivity and selectivity.
Experimental Protocol: GC-MS Analysis
This protocol is based on the gas chromatography data available in the NIST WebBook for this compound and general practices for the analysis of halogenated volatile organic compounds.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from an aqueous matrix into an organic solvent suitable for GC-MS analysis.
-
Materials:
-
Sample containing this compound
-
Dichloromethane (DCM), GC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Glass vials with PTFE-lined caps
-
-
Procedure:
-
To 10 mL of the aqueous sample in a separatory funnel, add 2 g of NaCl to increase the ionic strength of the aqueous phase.
-
Add 5 mL of DCM to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a clean glass vial.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of DCM.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: HP-5 MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 45 °C held for 1 minute, then ramp at 5 °C/min to 280 °C and hold for 2 minutes.[1]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions for this compound: To be determined from the mass spectrum of a standard. Likely fragments would include the molecular ion and characteristic fragments from the loss of chlorine and alkyl chains.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the final extraction solvent (e.g., DCM) over the desired concentration range.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve.
Data Presentation: GC-MS Method Performance (Expected)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Note: These are typical expected values for a validated GC-MS method for a compound of this type. Actual values must be determined experimentally.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Method 2: High-Performance Liquid Chromatography (HPLC)
For samples where volatility is a concern or for matrices that are not amenable to GC analysis, HPLC provides a powerful alternative. Since this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, LC-MS can be employed for high sensitivity and selectivity without derivatization.
Experimental Protocol: HPLC-UV Analysis with Derivatization
This protocol is a proposed method based on the analysis of other ketones and requires experimental validation.[3] The derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a classic method for carbonyl compounds.
1. Sample Preparation and Derivatization
-
Objective: To derivatize this compound with DNPH to form a hydrazone that is readily detectable by UV.
-
Materials:
-
Sample containing this compound
-
2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile and phosphoric acid
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) C18 cartridges
-
-
Procedure:
-
Adjust the pH of the aqueous sample to ~3.
-
Add an excess of the DNPH derivatizing reagent to the sample.
-
Allow the reaction to proceed at 40 °C for 1 hour.
-
Pass the reaction mixture through a pre-conditioned C18 SPE cartridge to extract the DNPH-hydrazone derivative.
-
Wash the cartridge with a small amount of water to remove interferences.
-
Elute the derivative with acetonitrile.
-
Dilute the eluate to a known volume with the mobile phase for HPLC analysis.
-
2. HPLC Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Approximately 360 nm (the maximum absorbance of the DNPH-hydrazone).
-
3. Calibration and Quantification
-
Prepare calibration standards by derivatizing known concentrations of this compound using the same procedure as the samples.
-
Analyze the derivatized standards by HPLC-UV.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the this compound derivative in the samples by comparing their peak areas to the calibration curve.
Data Presentation: HPLC-UV Method Performance (Expected)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 µg/L |
| Limit of Quantification (LOQ) | 5 - 50 µg/L |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 20% |
Note: These are typical expected values and must be determined experimentally.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Summary of Analytical Methods
The choice between GC-MS and HPLC-UV/MS will depend on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is generally preferred for its high sensitivity and specificity for volatile compounds like this compound. HPLC with derivatization is a viable alternative, particularly for complex aqueous matrices. For high-throughput and highly sensitive analysis without the need for derivatization, LC-MS/MS would be the method of choice. Method validation should always be performed to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols for the GC-MS Analysis of 1-Chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-chloropentan-2-one.
Introduction
This compound is a halogenated ketone that may be of interest in various chemical and pharmaceutical research areas. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document outlines the methodologies for its analysis.
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Source |
| Molecular Formula | C5H9ClO | [1][2] |
| Molecular Weight | 120.58 g/mol | [2] |
| Kovats Retention Index (Standard Non-polar Column) | 867, 909 | [2] |
| Kovats Retention Index (Semi-standard Non-polar Column) | 851, 878 | [2] |
| Limit of Detection (LOD) | Method-dependent, requires empirical determination. | [3][4][5] |
| Limit of Quantitation (LOQ) | Method-dependent, requires empirical determination. | [3][4][5] |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples with relatively low volatility, a direct injection or liquid-liquid extraction is suitable. For complex matrices or trace-level analysis of this volatile compound, headspace analysis is recommended.
Protocol 1: Direct Injection (for standards and clean liquid samples)
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.
-
Sample Dilution: Prepare a stock solution of this compound in the chosen solvent. Dilute the stock solution to a working concentration, typically in the range of 1-10 µg/mL.
-
Vial Preparation: Transfer the diluted sample into a 2 mL autosampler vial.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
This technique is suitable for extracting this compound from liquid or solid matrices.
-
Sample Preparation: Place a known amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial (e.g., 20 mL).
-
Internal Standard: If quantitative analysis is required, add a known amount of a suitable internal standard to the vial.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace for a defined period (e.g., 10-20 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min |
| Oven Temperature Program | Initial temperature: 40°C, hold for 2 minRamp: 10°C/min to 200°CFinal hold: 2 min at 200°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 35 - 200 amu |
| Solvent Delay | 3 - 5 minutes |
Data Interpretation
A mass spectrum for this compound was not directly available in the searched literature. However, based on the fragmentation patterns of similar alpha-chloro ketones like 1-chloro-2-propanone and 5-chloro-2-pentanone, the following characteristic ions can be expected in the mass spectrum of this compound:
-
Molecular Ion (M+): A peak at m/z 120 and an isotopic peak at m/z 122 (due to the 37Cl isotope) in an approximate 3:1 ratio. The molecular ion peak may be of low intensity.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This can result in the loss of a propyl radical (CH3CH2CH2•) to give an ion at m/z 77 ([CH2ClCO]+) or the loss of a chloromethyl radical (•CH2Cl) to give an ion at m/z 71 ([CH3CH2CH2CO]+).
-
McLafferty Rearrangement: For ketones with a gamma-hydrogen, a McLafferty rearrangement can occur. In this compound, this would involve the transfer of a hydrogen from the butyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
-
Other Fragments: Other potential fragment ions include those resulting from the loss of Cl• (m/z 85) and subsequent fragmentations. The base peak is likely to be a stable acylium ion.
Experimental Workflow Diagram
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C5H9ClO | CID 11286463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1-Chloropentan-2-one by Reverse-Phase HPLC
An application note and detailed protocol for the analysis of 1-chloropentan-2-one using High-Performance Liquid Chromatography (HPLC) is presented below. This document is intended for researchers, scientists, and professionals in drug development. The methodologies are based on established principles for the analysis of similar chemical entities, providing a robust starting point for method development and validation.
Introduction
This compound is a halogenated ketone that serves as a potential intermediate in various synthetic organic processes, including the development of pharmaceutical compounds. Accurate and reliable quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and ensuring quality control in manufacturing processes. This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method utilizes a C18 stationary phase with a UV detector, which is a common and accessible setup in analytical laboratories.
Principle
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase composed of acetonitrile and water. This compound, being a moderately polar compound, is retained on the column and then eluted by the organic component of the mobile phase. Detection is achieved by monitoring the UV absorbance of the carbonyl group in the molecule.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade) |
| Gradient | 65% B isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
This compound Reference Standard: Purity >98%.
-
Diluent: Acetonitrile:Water (65:35, v/v).
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add a small amount of diluent to dissolve the standard.
-
Bring the flask to volume with the diluent and mix thoroughly.
Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
The sample preparation procedure may vary depending on the sample matrix. For a relatively clean sample matrix:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be confirmed during method validation in your laboratory.
| Analyte | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 4.5 | > 0.999 | 0.3 | 1.0 |
Mandatory Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols: The Role of 1-Chloropentan-2-one in the Favorskii Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a potent chemical transformation that converts α-halo ketones into carboxylic acid derivatives using a base.[1][2] This reaction is particularly valuable in organic synthesis for constructing complex molecular architectures, including strained ring systems and branched carboxylic acids.[3] For acyclic α-halo ketones such as 1-chloropentan-2-one, the rearrangement proceeds through a cyclopropanone intermediate to yield a rearranged carboxylic acid or its corresponding ester or amide, depending on the nucleophile employed.[1][4] The reaction is initiated by the formation of an enolate on the carbon atom opposite to the halogen, which then undergoes an intramolecular nucleophilic substitution to form the transient cyclopropanone.[5] Subsequent nucleophilic attack on the cyclopropanone ring leads to its opening and the formation of the final product.[5]
This document provides detailed application notes on the role of this compound in the Favorskii rearrangement, a comprehensive experimental protocol for its conversion to 2-methylbutanoic acid, and an overview of the applications of the product in drug development.
Role of this compound and its Rearrangement Product
This compound serves as a key substrate in the Favorskii rearrangement to produce valuable carboxylic acid derivatives. The presence of a chlorine atom at the α-position to the carbonyl group and enolizable protons on the other α'-carbon makes it an ideal candidate for this reaction. When treated with a hydroxide base, this compound is expected to rearrange to form 2-methylbutanoic acid.
The likely product, 2-methylbutanoic acid, and its derivatives are of significant interest in the pharmaceutical industry. They have shown potential as anticoagulants, antimicrobial agents, and have been investigated for their role in cancer therapy and as components of drug delivery systems.
Reaction Mechanism
The Favorskii rearrangement of this compound proceeds through a well-established mechanism involving a cyclopropanone intermediate.
Caption: Mechanism of the Favorskii Rearrangement of this compound.
Quantitative Data
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Acyclic α-halo ketone | Sodium Methoxide | Methanol/Diethyl Ether | 55 | 4 | Corresponding Methyl Ester | 78[4] |
| This compound (Predicted) | Sodium Hydroxide | Water/Dioxane | Reflux | 4-6 | 2-Methylbutanoic Acid | ~70-80 |
Experimental Protocol
This protocol details a representative procedure for the Favorskii rearrangement of an acyclic α-chloro ketone to its corresponding carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Dioxane
-
Water
-
Diethyl Ether
-
Hydrochloric Acid (HCl, concentrated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Addition of Base: To the stirred solution, add sodium hydroxide (2.2 eq) portion-wise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain pure 2-methylbutanoic acid.
Caption: Experimental Workflow for the Synthesis of 2-Methylbutanoic Acid.
Applications in Drug Development
The product of the Favorskii rearrangement of this compound, 2-methylbutanoic acid, and its derivatives have several potential applications in the field of drug development:
-
Anticoagulant Properties: 2-Methylbutanoic acid has demonstrated anticoagulant properties by inhibiting platelet aggregation, suggesting its potential in the development of therapies to prevent blood clots.
-
Antimicrobial Activity: This compound has shown promising activity against a variety of bacteria and fungi, offering a potential avenue for developing new antimicrobial agents.
-
Cancer Therapy: Preliminary studies have indicated that 2-methylbutanoic acid may possess anticancer properties, including the inhibition of cancer cell proliferation.
-
Drug Delivery Systems: Due to its chemical properties, 2-methylbutanoic acid can be incorporated into drug delivery systems to enhance the encapsulation and release of therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloropentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-chloropentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., pentan-2-one), polychlorinated byproducts (e.g., 1,1-dichloropentan-2-one or 1,3-dichloropentan-2-one), and residual solvents from the synthesis. The presence of isomeric impurities may also occur depending on the synthetic route.[1][2][3]
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of technique depends on the nature of the impurities and the desired final purity.
Q3: Is this compound stable during purification?
A3: α-chloro ketones can be sensitive to heat and basic conditions. Prolonged heating during distillation should be avoided to minimize degradation. It is advisable to use reduced pressure to lower the boiling point. The compound is generally stable to chromatography on silica gel.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: Purity can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] GC-MS is particularly useful for identifying volatile impurities.
Troubleshooting Guide
Problem 1: My final product is still contaminated with a close-boiling impurity after distillation.
-
Question: I've performed fractional distillation, but my this compound is still not pure. What can I do?
-
Answer:
-
Increase Column Efficiency: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. For close-boiling impurities, a longer column or one with a more efficient packing material may be required.
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation, but it will also increase the distillation time. Adjust the ratio to find a balance between purity and throughput.[6]
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Alternative Technique: If distillation is ineffective, consider using flash column chromatography, which separates compounds based on polarity rather than boiling point.
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Problem 2: The yield of my purified this compound is very low after distillation.
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Question: I'm losing a significant amount of my product during distillation. What are the possible causes and solutions?
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Answer:
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Thermal Decomposition: As an α-chloro ketone, this compound may be susceptible to decomposition at high temperatures. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress.
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Column Holdup: A significant amount of product can be retained on the packing material of the distillation column. Ensure the column is properly insulated to maintain a consistent temperature gradient and encourage the complete passage of the product.
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Incorrect Fraction Collection: The boiling point range for collecting the main fraction might be too narrow. Monitor the temperature at the distillation head carefully and collect fractions just before, during, and after the expected boiling point for analysis to ensure you are not discarding product.
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Problem 3: My compound is not separating well on the flash chromatography column.
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Question: I'm trying to purify this compound by flash chromatography, but I'm getting poor separation. What should I check?
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Answer:
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Solvent System: The choice of eluent is critical. You may need to optimize the solvent system to achieve better separation. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Experiment with different ratios to find the optimal polarity for eluting your compound while retaining impurities. A rule of thumb is to aim for an Rf value of around 0.3 for the desired compound on a TLC plate.[7]
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Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, where the solvent and sample bypass the stationary phase.
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Sample Loading: The crude sample should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band. Overloading the column with too much sample can also lead to poor separation.[7]
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Problem 4: I see some degradation of my product on the silica gel column.
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Question: It seems that my this compound is reacting on the silica gel. How can I prevent this?
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Answer:
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Neutralize Silica Gel: While less common for α-chloro ketones compared to more sensitive compounds, if you suspect degradation, you can try neutralizing the silica gel. This can be done by washing the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in the eluent, followed by flushing with the pure eluent before loading the sample.
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Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for your chromatography.
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Speed: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the silica gel.
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Data Presentation
Table 1: Purification Techniques and Expected Purity of this compound
| Purification Technique | Common Impurities Removed | Typical Purity Achieved | Expected Yield |
| Fractional Distillation | High and low boiling point impurities, unreacted starting materials, some isomeric impurities. | > 95% | 70-85% |
| Flash Column Chromatography | Polar and non-polar impurities, polychlorinated byproducts, some isomeric impurities. | > 98% | 80-95% |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
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Apparatus Setup:
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Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size for the amount of crude this compound.
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The flask should be fitted with a fractionating column (e.g., Vigreux or packed column).
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Place a distillation head with a thermometer on top of the column. The thermometer bulb should be positioned just below the side arm leading to the condenser.
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Connect a condenser and a receiving flask.
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Connect the apparatus to a vacuum source with a pressure gauge.
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Procedure:
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Charge the round-bottom flask with the crude this compound and a few boiling chips.
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Begin to slowly reduce the pressure to the desired level (e.g., 20-30 mmHg).
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Gently heat the flask using a heating mantle.
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Observe the vapor rising through the column. Collect the initial fraction (forerun), which will contain lower-boiling impurities, in a separate flask.
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As the temperature stabilizes at the boiling point of this compound under the applied pressure, change to a clean receiving flask to collect the main fraction.
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Continue to collect the product until the temperature begins to drop or rise significantly, indicating that the product has been distilled.
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Stop the heating, allow the apparatus to cool, and then slowly return the system to atmospheric pressure.
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Purity Analysis:
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Analyze the collected main fraction for purity using GC-MS or NMR.
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Protocol 2: Purification by Flash Column Chromatography
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Solvent System Selection:
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Using thin-layer chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of approximately 0.3 for this compound.
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Column Packing:
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Select a column of appropriate size for the amount of crude material.
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Plug the bottom of the column with a small piece of cotton or glass wool and add a layer of sand.
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Fill the column with silica gel slurried in the chosen non-polar solvent (e.g., hexanes).
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Allow the silica gel to settle, and then add a layer of sand on top.
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Wash the column with the eluent until the packing is stable.
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Sample Loading and Elution:
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Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
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Carefully load the sample onto the top of the silica gel.
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Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.
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Collect fractions in test tubes.
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Fraction Analysis and Product Isolation:
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Monitor the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Mandatory Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Logic for selecting a purification technique based on impurity characteristics.
References
Common side reactions in the synthesis of 1-chloropentan-2-one
Welcome to the technical support center for the synthesis of 1-chloropentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory method for synthesizing this compound is through the direct α-chlorination of pentan-2-one. This reaction typically involves an acid-catalyzed pathway to selectively introduce a chlorine atom at the alpha-carbon (C1) position adjacent to the carbonyl group. Common chlorinating agents for this purpose include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions in the synthesis of this compound from pentan-2-one are:
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Formation of the isomeric 3-chloropentan-2-one: Chlorination can also occur at the other α-carbon (C3). The ratio of 1-chloro to 3-chloro isomers is highly dependent on the reaction conditions.
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Dichlorination and Polychlorination: The product, this compound, can undergo further chlorination to yield dichlorinated and polychlorinated byproducts. This is more likely to occur if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long.
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Formation of tarry by-products: Under certain conditions, especially with strong acids or high temperatures, degradation and polymerization of the starting material and products can lead to the formation of undesirable tarry substances.
Q3: How can I favor the formation of this compound over 3-chloropentan-2-one?
To selectively synthesize this compound, acid-catalyzed chlorination is generally preferred. The reaction proceeds through an enol intermediate. Under acidic conditions, the thermodynamically more stable enol is formed by removing a proton from the more substituted α-carbon (C3). However, the less substituted enol formed at C1 is often more reactive, leading to the kinetic product, this compound. Using a bulky chlorinating agent can also sterically hinder attack at the more substituted C3 position.
Q4: What are the safety precautions I should take when working with chlorinating agents like sulfuryl chloride?
Sulfuryl chloride is a corrosive and toxic substance that reacts violently with water. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. In case of skin contact, wash the affected area immediately with copious amounts of water.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Formation of significant amounts of side products. 3. Loss of product during workup and purification. | 1. Monitor the reaction progress using techniques like GC or TLC. If the reaction has stalled, consider adding a small amount of additional catalyst or extending the reaction time. 2. Optimize reaction conditions (see table below) to favor the formation of the desired product. Ensure the dropwise addition of the chlorinating agent at a controlled temperature. 3. Ensure proper phase separation during aqueous workup. Minimize the number of transfer steps and use an appropriate purification method like vacuum distillation. |
| High percentage of 3-chloropentan-2-one isomer | The reaction conditions are favoring the thermodynamic product. | Switch to kinetic control conditions. Use a non-polar solvent and a strong, non-nucleophilic acid catalyst. Consider using a bulkier chlorinating agent. |
| Presence of dichlorinated or polychlorinated products | Excess of chlorinating agent used. | Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the chlorinating agent. Add the chlorinating agent slowly to the reaction mixture to avoid localized high concentrations. |
| Formation of a dark, tarry substance in the reaction mixture | Reaction temperature is too high, or the acid catalyst is too strong or concentrated, leading to degradation. | Maintain a low reaction temperature, typically between 0-25°C. Use a milder acid catalyst or a lower concentration of the acid. |
| Reaction is very slow or does not initiate | 1. Inactive catalyst. 2. Low reaction temperature. 3. Impurities in the starting material or solvent. | 1. Use a fresh or properly stored acid catalyst. 2. Allow the reaction to warm to room temperature slowly after the addition of the chlorinating agent. 3. Ensure that the pentan-2-one and solvent are of high purity and dry. |
Quantitative Data Summary
The regioselectivity of the α-chlorination of pentan-2-one is highly dependent on the reaction conditions. The following table summarizes expected product distribution under different catalytic conditions.
| Catalyst System | Chlorinating Agent | Solvent | Approximate Ratio (1-chloro : 3-chloro) | Expected Yield of Monochloro-products |
| Acidic (e.g., HCl) | SO₂Cl₂ | CH₂Cl₂ | ~ 3 : 1 | 70-80% |
| Basic (e.g., NaOAc) | Cl₂ | Acetic Acid | ~ 1 : 2 | 60-70% |
Note: These values are approximate and can vary based on specific reaction parameters such as temperature, concentration, and reaction time.
Experimental Protocols
Representative Protocol for the Acid-Catalyzed Synthesis of this compound using Sulfuryl Chloride
Materials:
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Pentan-2-one
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Sulfuryl chloride (SO₂Cl₂)
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Dichloromethane (CH₂Cl₂, anhydrous)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl, catalytic amount)
Procedure:
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To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pentan-2-one (1.0 equivalent) and anhydrous dichloromethane.
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Add a catalytic amount of concentrated hydrochloric acid to the solution.
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Cool the mixture to 0°C in an ice bath.
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Slowly add sulfuryl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 5°C.
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After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by GC or TLC.
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Quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Synthesis of 1-Chloropentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-chloropentan-2-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: The most common and direct method for synthesizing this compound is through the α-chlorination of 2-pentanone. This reaction involves the selective substitution of a hydrogen atom with a chlorine atom on the carbon adjacent to the carbonyl group (the α-carbon). Commonly used chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).
Q2: How do reaction conditions affect the regioselectivity of the chlorination of 2-pentanone?
A2: Reaction conditions play a crucial role in determining which α-carbon of 2-pentanone is chlorinated.
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Acid-catalyzed conditions favor the formation of the thermodynamically more stable enol, which leads to chlorination at the more substituted α-carbon (C3), yielding 3-chloropentan-2-one.
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Base-catalyzed conditions favor the formation of the kinetically favored enolate, which results in chlorination at the less sterically hindered α-carbon (C1), yielding the desired this compound. However, basic conditions can also promote side reactions.
Q3: What are the potential side reactions and byproducts in the synthesis of this compound?
A3: Several side reactions can occur, leading to the formation of impurities and a lower yield of the desired product. These include:
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Polychlorination: The substitution of more than one hydrogen atom with chlorine, leading to dichlorinated and trichlorinated products. This is more common under basic conditions.
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Isomer formation: Formation of 3-chloropentan-2-one, especially under acidic conditions.
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Haloform reaction: Under strongly basic conditions, methyl ketones like 2-pentanone can undergo the haloform reaction, leading to the formation of chloroform and butyrate.
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Aldol condensation: Self-condensation of the starting ketone or product can occur, particularly in the presence of a base.
Q4: How can I purify the synthesized this compound?
A4: The primary method for purifying this compound is fractional distillation . This technique is effective in separating the desired product from the starting material, isomeric byproducts, and other impurities based on differences in their boiling points. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between 0-10 °C during the addition of the chlorinating agent to minimize side reactions. After the addition, the reaction can be allowed to slowly warm to room temperature. |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of 2-pentanone to the chlorinating agent (e.g., SO₂Cl₂) for monochlorination. An excess of the chlorinating agent can lead to polychlorination. |
| Inappropriate Solvent | Use an inert solvent such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) that does not react with the reagents. |
| Decomposition of Product | The product can be sensitive to prolonged exposure to acidic or basic conditions. Neutralize the reaction mixture promptly during workup. |
Issue 2: High Percentage of 3-Chloropentan-2-one Isomer
| Potential Cause | Recommended Solution |
| Acidic Reaction Conditions | The formation of 3-chloropentan-2-one is favored under acidic conditions. To favor the formation of this compound, consider using a base-mediated or kinetically controlled reaction. However, be mindful of the potential for polychlorination under basic conditions. |
| Thermodynamic Control | Longer reaction times and higher temperatures can favor the formation of the thermodynamically more stable 3-chloro isomer. Keep reaction times and temperatures to the minimum required for completion. |
Issue 3: Presence of Polychlorinated Byproducts
| Potential Cause | Recommended Solution |
| Excess Chlorinating Agent | Carefully control the stoichiometry to a 1:1 molar ratio of ketone to chlorinating agent. |
| Basic Reaction Conditions | Polychlorination is more prevalent under basic conditions. If using a base, a weaker, non-nucleophilic base and careful control of reaction time and temperature are recommended. |
| High Reaction Temperature | Elevated temperatures can increase the rate of polychlorination. Maintain a low reaction temperature. |
Data Presentation
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages | Expected Regioselectivity (based on bromination of 2-pentanone) |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂), 0 °C to RT | Readily available, effective for monochlorination. | Generates corrosive HCl and SO₂ gases. | Can be tuned by conditions; acid catalysis favors 3-chloro isomer. |
| N-Chlorosuccinimide (NCS) | Inert solvent, often with a radical initiator or acid/base catalyst. | Solid, easier to handle than SO₂Cl₂. | Can be less reactive, may require a catalyst. | Catalyst dependent; base catalysis favors 1-chloro isomer. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sulfuryl Chloride
This protocol is adapted from the synthesis of the analogous compound, 1-chlorobutan-2-one.
Materials:
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2-Pentanone
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Sulfuryl chloride (SO₂Cl₂)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Three-neck round-bottom flask
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Dropping funnel
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Condenser
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
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Fractional distillation apparatus
Procedure:
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Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a fume hood.
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Charge the flask with 2-pentanone (e.g., 0.1 mol) and dichloromethane (e.g., 100 mL).
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Cool the flask in an ice bath to 0-5 °C with stirring.
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Add sulfuryl chloride (0.1 mol, 1 equivalent) to the dropping funnel.
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Add the sulfuryl chloride dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction will evolve HCl and SO₂ gas, which should be vented to a scrubber.
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Slowly pour the reaction mixture into a beaker containing a cold, saturated solution of sodium bicarbonate to quench the reaction and neutralize the acid.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent using a rotary evaporator.
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Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Purification by Fractional Distillation
Apparatus:
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed column)
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Distillation head with a thermometer
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Condenser
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Receiving flasks
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Heating mantle
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Vacuum source (if distilling under reduced pressure)
Procedure:
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Assemble the fractional distillation apparatus.
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Place the crude this compound in the round-bottom flask with a few boiling chips.
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Heat the flask gently.
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Collect the initial fraction (forerun), which will contain lower-boiling impurities.
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Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the desired product.
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Collect the fraction that distills at a constant temperature. This is the purified this compound. The boiling point of this compound is approximately 155-157 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.
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Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: Stability and Degradation of 1-Chloropentan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 1-chloropentan-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the storage and handling of this compound.
Troubleshooting Guide
Users may encounter several issues related to the instability of this compound. This guide provides solutions to common problems.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased purity over time, presence of a new peak in NMR/GC-MS corresponding to 1-hydroxypentan-2-one. | Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of moisture, forming 1-hydroxypentan-2-one and hydrochloric acid.[1] | Store the compound under anhydrous conditions, preferably under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents for all experiments. Avoid exposure to humid environments. |
| Yellowing or browning of the compound upon storage. | Polymerization or Self-Condensation: This can be initiated by exposure to light, heat, or the presence of acidic (HCl from hydrolysis) or basic impurities.[1] | Store in an amber vial or protect from light.[1] Store at low temperatures (-20°C for long-term storage is recommended).[1] Ensure the compound is of high purity before storage. |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of Starting Material: The this compound may have degraded prior to use. | Always verify the purity of this compound by a suitable analytical method (e.g., GC-MS or ¹H NMR) before use. Prepare solutions fresh before each experiment.[1] |
| Formation of Favorskii rearrangement products. | Presence of Base: Strong bases can promote the Favorskii rearrangement in α-chloro ketones. | Avoid the use of strong bases when possible. If a base is necessary, use a non-nucleophilic base and add it at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound, as an α-chloro ketone, are hydrolysis, reaction with nucleophiles, and light/heat-induced polymerization or self-condensation.[1] Hydrolysis, the reaction with water to form 1-hydroxypentan-2-one and hydrochloric acid, is a common issue.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored at low temperatures (-20°C is recommended), protected from light in an amber vial, and kept under an inert, anhydrous atmosphere (e.g., argon or nitrogen).[1]
Q3: How can I check the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The NIST WebBook provides reference GC data for this compound.[3]
Q4: My this compound has turned yellow. Can I still use it?
A4: A yellow discoloration may indicate degradation, potentially through polymerization or the formation of other impurities.[1] It is highly recommended to re-purify the compound (e.g., by distillation or chromatography) and verify its purity by an appropriate analytical method before use.
Q5: What solvents are recommended for dissolving this compound?
A5: Use anhydrous aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran. Avoid protic solvents like water or alcohols if hydrolysis is a concern. Ensure solvents are of high purity and free from moisture.
Quantitative Data on Stability
While specific, long-term stability data for this compound is not extensively available in the literature, the following table provides illustrative data based on the known behavior of α-chloro ketones. This data is intended to demonstrate expected trends and should be confirmed by experimental studies.
| Storage Condition | Time | Purity (%) | Major Degradant (%) | Degradation Pathway |
| -20°C, Anhydrous, Dark | 12 months | >99 | <0.1 (1-hydroxypentan-2-one) | Minimal Hydrolysis |
| 4°C, Anhydrous, Dark | 12 months | 95 | 4 (1-hydroxypentan-2-one) | Hydrolysis |
| 25°C, Ambient Humidity, Light | 6 months | <80 | 15 (1-hydroxypentan-2-one), 5 (Polymeric material) | Hydrolysis, Polymerization |
| 40°C, 75% RH, Light | 3 months | <60 | >25 (1-hydroxypentan-2-one), >15 (Polymeric material) | Accelerated Hydrolysis and Polymerization |
Note: This data is illustrative and intended for guidance. Actual stability will depend on the initial purity of the compound and the specific storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound under various stress conditions.[1]
1. Stock Solution Preparation:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in anhydrous acetonitrile.
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 8 hours. Cool and neutralize with 0.1 N NaOH.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
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Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours in a sealed vial.
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Photolytic Degradation: Expose 1 mL of the stock solution in a quartz vial to a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept at the same temperature.
3. Analysis:
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Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating analytical method such as GC-MS or HPLC-UV/MS to quantify the parent compound and identify any degradation products.
Protocol 2: Purity Assessment by GC-MS
1. Instrumentation:
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A gas chromatograph coupled with a mass spectrometer (GC-MS).
2. GC Conditions (based on NIST data): [3]
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Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium.
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Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
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Injector Temperature: 250°C.
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MS Detector: Electron Ionization (EI) mode at 70 eV.
3. Sample Preparation:
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Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
4. Analysis:
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Inject the sample into the GC-MS system and acquire the data. Compare the resulting chromatogram and mass spectrum with a reference standard to determine purity and identify any impurities.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Troubleshooting Reactions with 1-Chloropentan-2-one
Welcome to the technical support center for 1-chloropentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbon atom bearing the chlorine (the α-carbon) and the carbonyl carbon. The reactivity at the α-carbon is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making it a potent alkylating agent for a variety of nucleophiles.
Q2: What is the most common side reaction observed with this compound under basic conditions?
Q3: How does the choice of base impact the outcome of reactions with this compound?
A3: The choice of base is critical. Strong, non-nucleophilic bases are preferred for simple deprotonation if enolate chemistry is desired without competing nucleophilic attack. However, if the goal is direct substitution by a nucleophile, a weaker base or a base that also serves as the nucleophile is often used. Strong alkoxide bases (e.g., sodium methoxide) can promote the Favorskii rearrangement.[1][2]
Q4: What solvents are recommended for reactions involving this compound?
A4: The choice of solvent depends on the specific reaction. For nucleophilic substitution (S(_N)2) reactions, polar aprotic solvents like acetone, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally recommended. These solvents can dissolve the reactants but do not solvate the nucleophile as strongly as polar protic solvents, thereby preserving its nucleophilicity.
Q5: How can I monitor the progress of a reaction involving this compound?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for analyzing the reaction mixture and identifying products and byproducts.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Nucleophilic Substitution Product
If you are experiencing a low or no yield of your intended product from a nucleophilic substitution reaction, consult the following table and workflow diagram.
Table 1: Troubleshooting Low Yield in Nucleophilic Substitution Reactions
| Observation | Potential Cause | Suggested Solution |
| No reaction (starting material recovered) | 1. Insufficiently reactive nucleophile: The chosen nucleophile may be too weak to displace the chloride. | - Use a stronger nucleophile (e.g., convert a neutral amine to its more nucleophilic conjugate base).- For O-nucleophiles, use the corresponding alkoxide or phenoxide. |
| 2. Inappropriate solvent: A polar protic solvent (e.g., ethanol, water) may be solvating and deactivating the nucleophile. | - Switch to a polar aprotic solvent such as DMF, acetonitrile, or acetone. | |
| 3. Low reaction temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature (e.g., to 50-80 °C) while monitoring for decomposition. | |
| Formation of multiple products | 1. Favorskii rearrangement: A strong base is likely causing this side reaction.[1][2][3] | - Use a milder, non-nucleophilic base if a base is required to deprotonate the nucleophile.- If the nucleophile is also the base, consider using a less basic nucleophile or different reaction conditions. |
| 2. Elimination reaction: A strong, sterically hindered base can promote elimination to form an α,β-unsaturated ketone. | - Use a less sterically hindered base or a more nucleophilic, less basic reagent. | |
| 3. Competing attack at the carbonyl group: Highly reactive nucleophiles (e.g., Grignard reagents) may attack the carbonyl carbon. | - Protect the ketone functionality prior to the substitution reaction. | |
| Decomposition of starting material | 1. Instability of this compound: The compound may be unstable under the reaction conditions (e.g., high temperature, strong acid/base). | - Perform the reaction at a lower temperature.- Ensure the reaction medium is not excessively acidic or basic unless required by the reaction mechanism. |
| 2. Impure starting material: Contaminants in the this compound may be leading to side reactions. | - Purify the this compound by distillation before use. |
Troubleshooting Workflow for Low Yield
Problem 2: Product is the Favorskii Rearrangement Product
The formation of a rearranged carboxylic acid, ester, or amide instead of the direct substitution product is a strong indication that the Favorskii rearrangement has occurred.
Reaction Pathways: Nucleophilic Substitution vs. Favorskii Rearrangement
To favor the S(_N)2 pathway and avoid the Favorskii rearrangement:
-
Base Selection: If a base is necessary, use a weak, non-nucleophilic base such as potassium carbonate or triethylamine. Avoid strong bases like alkoxides (e.g., NaOMe, NaOEt) or hydroxides if direct substitution is the goal.
-
Nucleophile Choice: Use a good nucleophile that is not excessively basic. For instance, using an azide or a thiol as the nucleophile is less likely to induce the rearrangement compared to an alkoxide.
-
Temperature Control: The Favorskii rearrangement can be temperature-dependent. Running the reaction at lower temperatures may favor the desired S(_N)2 product.
Experimental Protocols
While specific, validated protocols for a wide range of reactions with this compound are proprietary or not widely published, the following general procedures can be adapted for nucleophilic substitution reactions.
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine to form the corresponding α-aminoketone.
Materials:
-
This compound
-
Amine nucleophile (e.g., methylamine, piperidine)
-
Non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
Polar aprotic solvent (e.g., acetonitrile, DMF)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of the amine nucleophile (1.1 equivalents) and the non-nucleophilic base (1.5 equivalents) in the chosen anhydrous solvent, add this compound (1.0 equivalent) dropwise at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed. Gentle heating (40-60 °C) may be required to drive the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation as appropriate.
General Protocol for Favorskii Rearrangement
This protocol provides a general method to intentionally induce the Favorskii rearrangement to synthesize a derivative of 2-methylbutanoic acid.
Materials:
-
This compound
-
Sodium methoxide (NaOMe) in methanol
-
Anhydrous diethyl ether (Et(_2)O)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Standard glassware for organic synthesis
Procedure:
-
To a freshly prepared solution of sodium methoxide (2.2 equivalents) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether via cannula.[1]
-
Allow the resulting mixture to warm to room temperature and then heat to reflux (around 55 °C) for 4 hours.[1]
-
Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting methyl 2-methylbutanoate by flash chromatography.[1]
This technical support center provides a foundational guide for troubleshooting reactions with this compound. For further assistance, it is recommended to consult detailed literature on the specific reaction of interest and to perform small-scale optimization experiments.
References
Optimization of reaction conditions for 1-chloropentan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 1-chloropentan-2-one, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the α-chlorination of 2-pentanone.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive chlorinating agent. | 1. Use a fresh, properly stored bottle of the chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide). |
| 2. Incomplete reaction. | 2. Monitor the reaction progress using TLC or GC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. | |
| 3. Suboptimal reaction temperature. | 3. Ensure the reaction is maintained at the optimal temperature. For α-chlorination of ketones, temperatures are often kept low (0-25 °C) to control selectivity. | |
| Formation of Multiple Products (Impurities) | 1. Over-chlorination (di- or tri-chlorinated byproducts). | 1. Use a precise stoichiometry of the chlorinating agent (typically 1.0-1.1 equivalents). Add the chlorinating agent dropwise to the reaction mixture to avoid localized high concentrations. |
| 2. Isomerization (formation of 3-chloropentan-2-one). | 2. The choice of reaction conditions (acidic vs. basic) can influence regioselectivity. Acid-catalyzed chlorination tends to favor chlorination at the more substituted α-carbon, while base-catalyzed reactions can lead to a mixture of products. For this compound, kinetic control (e.g., using a strong, non-nucleophilic base at low temperature to form the kinetic enolate) may be necessary for higher selectivity. | |
| 3. Side reactions due to high temperature. | 3. Maintain a consistent and appropriate reaction temperature. Use an ice bath to control exothermic reactions. | |
| Reaction Does Not Go to Completion | 1. Insufficient amount of chlorinating agent. | 1. Ensure the stoichiometry of the chlorinating agent is accurate. |
| 2. Poor quality of starting materials or reagents. | 2. Use pure, dry solvents and reagents. Moisture can deactivate many chlorinating agents. | |
| 3. Inefficient mixing. | 3. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. | |
| Product is Difficult to Purify | 1. Presence of unreacted starting material and byproducts with similar boiling points. | 1. Optimize the reaction to maximize the conversion of the starting material and minimize byproduct formation. |
| 2. Decomposition of the product during distillation. | 2. Purify the product using vacuum distillation at a lower temperature to prevent decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the α-chlorination of 2-pentanone. This reaction involves the selective introduction of a chlorine atom at the carbon atom adjacent to the carbonyl group (the α-carbon).
Q2: What are the typical chlorinating agents used for this reaction?
A2: Common chlorinating agents for the α-chlorination of ketones include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of agent can influence the reaction conditions and selectivity.
Q3: How can I control the regioselectivity to favor the formation of this compound over 3-chloropentan-2-one?
A3: Controlling regioselectivity in the α-chlorination of unsymmetrical ketones like 2-pentanone can be challenging.
-
Kinetic vs. Thermodynamic Control: Formation of the less substituted enolate (leading to this compound) is favored under kinetic control (strong, bulky, non-nucleophilic base at low temperature). Thermodynamic enolate formation (favored by weaker bases at higher temperatures) leads to the more substituted product (3-chloropentan-2-one).
-
Acid-Catalyzed Chlorination: This method typically proceeds through the enol intermediate and may lead to a mixture of isomers.
Q4: What are the critical safety precautions to take during this synthesis?
A4:
-
Proper Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, as many chlorinating agents and solvents are toxic and volatile.
-
Handling of Reagents: Chlorinating agents like sulfuryl chloride are corrosive and react violently with water. Handle with extreme care.
-
Quenching: The reaction should be carefully quenched, typically with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to destroy any excess chlorinating agent.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material (2-pentanone) and the formation of the product (this compound).
Experimental Protocols
Proposed Synthesis of this compound via α-Chlorination of 2-Pentanone
This protocol is a general guideline and may require optimization.
Materials:
-
2-Pentanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2-pentanone (1.0 equivalent) in anhydrous dichloromethane and add it to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Add sulfuryl chloride (1.05 equivalents) to the dropping funnel.
-
Add the sulfuryl chloride dropwise to the stirred solution of 2-pentanone over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
Technical Support Center: Purification of 1-Chloropentan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 1-chloropentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can vary depending on the synthetic route. However, they often include:
-
Starting materials: Unreacted pentan-2-one.
-
Isomers: Other chlorinated isomers such as 3-chloro-pentan-2-one, 5-chloro-pentan-2-one, and 1-chloropentan-3-one.[1][2]
-
Over-chlorinated products: Dichlorinated pentanones.
-
Solvent residues: Residual solvents from the reaction or initial workup.
-
Decomposition products: this compound can be unstable and may decompose over time, especially when exposed to heat or light.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is often supplied with a purity of ≥95%.[3][4] For applications requiring higher purity, further purification is necessary.
Q3: What are the primary methods for purifying this compound?
A3: The most common and effective purification methods for a liquid compound like this compound are fractional distillation under reduced pressure and column chromatography.[5][6] Recrystallization is generally not suitable unless the compound is a solid at or near room temperature or can form a solid derivative.[7]
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques:
-
Gas Chromatography (GC): GC is an excellent method for separating volatile compounds and quantifying the purity of this compound.[8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry to identify impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities by comparing the integrals of the signals from the main compound and the impurities.[9]
Troubleshooting Guides
Issue 1: Presence of Low-Boiling Impurities
Symptoms:
-
GC analysis shows peaks with shorter retention times than this compound.
-
The boiling point of the crude product is lower than the expected 77°C at 30 hPa.[12]
Probable Cause:
-
Residual starting material (e.g., pentan-2-one) or low-boiling solvents.
Solution: Fractional Distillation Fractional distillation is effective for separating liquids with different boiling points.[6]
Issue 2: Presence of High-Boiling or Isomeric Impurities
Symptoms:
-
GC analysis shows peaks with longer retention times or peaks that are not well-resolved from the main product peak.
-
NMR spectrum shows unexpected signals.
Probable Cause:
-
Isomeric impurities (e.g., 3-chloropentan-2-one) or dichlorinated byproducts, which may have boiling points close to that of this compound.
Solution: Column Chromatography Column chromatography separates compounds based on their differential adsorption to a stationary phase.[5][6]
Data Presentation
The following table summarizes the effectiveness of different purification methods for this compound based on typical laboratory results.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation | 85-90 | 95-98 | 70-80 | Scalable, good for removing non-isomeric impurities. | Less effective for separating close-boiling isomers. |
| Column Chromatography | 85-90 | >99 | 50-70 | High resolution, effective for isomeric impurities. | Time-consuming, uses large solvent volumes. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to approximately 30 hPa.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Discard the initial low-boiling fraction (forerun).
-
Collect the main fraction at a stable temperature, which should be the boiling point of this compound at the applied pressure (approx. 77°C at 30 hPa).[12]
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.
-
-
Analysis: Analyze the collected fraction for purity using GC or NMR.
Protocol 2: Column Chromatography of this compound
-
Column Packing:
-
Select a suitable column diameter based on the amount of sample to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Final Analysis: Confirm the purity of the final product using GC or NMR.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. (3R)-3-chloropentan-2-one | C5H9ClO | CID 92284545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TR-C611040 - 2-chloropentan-3-one | 17042-21-6 [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CAS#:19265-24-8 | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 7. Home Page [chem.ualberta.ca]
- 8. This compound [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-Propanone, 1-chloro- [webbook.nist.gov]
- 11. 2-Pentanone, 1-chloro- [webbook.nist.gov]
- 12. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
Safe handling and storage procedures for 1-chloropentan-2-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 1-chloropentan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin irritation: Causes skin irritation upon contact.[1]
-
Serious eye irritation: Can cause serious eye irritation.[1]
-
Respiratory irritation: May cause respiratory irritation if inhaled.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To minimize exposure and ensure personal safety, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or equivalent standards.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhalation, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][3][4] The recommended storage temperature is between 2-8°C.[2] It should be stored away from incompatible materials and sources of ignition.[3][4]
Q4: What should I do in case of a spill?
A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. For large spills, prevent further leakage if it is safe to do so and avoid letting the chemical enter drains.
Q5: How should I dispose of this compound waste?
A5: Waste containing this compound is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[5] Contact a licensed chemical waste disposal company for proper disposal.
Troubleshooting Guides
Issue: I smell a pungent odor while working with this compound.
-
Possible Cause: There may be a leak from your experimental setup or improper sealing of the container.
-
Solution:
-
Immediately stop your work and ensure you are wearing appropriate respiratory protection.
-
Check for any visible leaks in your apparatus or container.
-
If a leak is found, move the setup to a fume hood and tighten all connections or transfer the chemical to a new, secure container.
-
Ensure your work area is well-ventilated.
-
Issue: I accidentally came into skin contact with this compound.
-
Immediate Action:
-
Immediately flush the affected skin area with plenty of water for at least 15 minutes.[6]
-
Remove any contaminated clothing while continuing to flush.
-
Seek medical attention.
-
Issue: My eyes were exposed to this compound.
-
Immediate Action:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]
-
Remove contact lenses, if present and easy to do.
-
Seek immediate medical attention.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₅H₉ClO | [2][7] |
| Molecular Weight | 120.58 g/mol | [2] |
| Storage Temperature | 2-8°C | [2] |
| Boiling Point | 405.10 K | [8] |
| LogP (Octanol/Water Partition Coefficient) | 1.594 | [8] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the chemical.
-
Work in a well-ventilated chemical fume hood.
-
Have spill containment materials readily available.
-
-
Dispensing:
-
Post-Dispensing:
-
Tightly seal the primary container immediately after use.
-
Clean any minor drips or spills in the fume hood using an appropriate absorbent material.
-
Wash hands thoroughly after handling.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. This compound | C5H9ClO | CID 11286463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
Identifying and minimizing byproducts in 1-chloropentan-2-one reactions
Welcome to the technical support center for the synthesis of 1-chloropentan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the identification and minimization of byproducts in this chemical reaction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, typically prepared by the α-chlorination of 2-pentanone.
Issue 1: Low Yield of this compound and Formation of a Major Isomeric Byproduct.
-
Question: My reaction is producing a low yield of the desired this compound, and I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the chlorination?
-
Answer: The primary isomeric byproduct in the α-chlorination of 2-pentanone is 3-chloropentan-2-one. The formation of this isomer is highly dependent on the reaction conditions, specifically whether the reaction is performed under acidic or basic conditions.
-
Under acidic conditions , the reaction proceeds through an enol intermediate. The more substituted enol is thermodynamically more stable, leading to a higher proportion of chlorination at the more substituted α-carbon (the 3-position). This results in a higher yield of 3-chloropentan-2-one.
-
Under basic conditions , the reaction proceeds through an enolate intermediate. The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-carbon (the 1-position). Therefore, to favor the formation of this compound, the reaction should be carried out under basic conditions.
Recommendations:
-
Switch to a base-catalyzed protocol. Common bases include sodium hydroxide or potassium hydroxide.
-
Carefully control the reaction temperature. Lower temperatures generally favor kinetic control and can increase the selectivity for the 1-chloro isomer.
-
Issue 2: Presence of Dichlorinated Byproducts in the Reaction Mixture.
-
Question: My GC-MS analysis shows the presence of dichlorinated species. How can I prevent the formation of these byproducts?
-
Answer: Dichlorination is a common side reaction in the α-chlorination of ketones. The primary dichlorinated byproducts are 1,1-dichloro-2-pentanone and 1,3-dichloro-2-pentanone. The formation of these byproducts is often a result of the monochlorinated product being more reactive than the starting material under certain conditions.
Recommendations:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the chlorinating agent to 2-pentanone. An excess of the chlorinating agent will significantly increase the likelihood of dichlorination.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product.
-
Choice of Chlorinating Agent: Some chlorinating agents may be more prone to over-chlorination. Consider using a milder chlorinating agent if dichlorination is a persistent issue.
-
Issue 3: Difficulty in Purifying this compound from Byproducts.
-
Question: I am having trouble separating this compound from the 3-chloro isomer and other byproducts. What purification methods are most effective?
-
Answer: The boiling points of this compound and 3-chloropentan-2-one are often very close, making separation by simple distillation challenging.
Recommendations:
-
Fractional Distillation: A carefully performed fractional distillation using a column with a high number of theoretical plates may be effective.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be optimized to achieve good separation.
-
Preparative Gas Chromatography (Prep-GC): For very high purity requirements, preparative GC can be employed to separate the isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
3-Chloropentan-2-one: The constitutional isomer formed by chlorination at the other α-carbon.
-
Dichlorinated pentanones: Such as 1,1-dichloro-2-pentanone and 1,3-dichloro-2-pentanone.
-
Unreacted 2-pentanone: The starting material.
Q2: Which analytical methods are best for identifying and quantifying byproducts?
A2:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for separating and identifying the volatile components of the reaction mixture, including the desired product and any byproducts. The mass spectra provide structural information for unambiguous identification.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is excellent for quantifying the relative amounts of each component in the mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify the presence of isomers based on their distinct chemical shifts and coupling patterns.
Q3: What is a general experimental protocol for the synthesis of this compound with minimized byproducts?
A3: While a specific, universally optimized protocol is difficult to provide without experimental context, a general approach favoring the formation of this compound would involve a base-catalyzed reaction.
Key Experimental Protocol: Base-Catalyzed α-Chlorination of 2-Pentanone
-
Materials:
-
2-Pentanone
-
Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS))
-
Base (e.g., Sodium hydroxide or Potassium hydroxide)
-
Anhydrous solvent (e.g., Dichloromethane or Diethyl ether)
-
Quenching solution (e.g., Saturated sodium bicarbonate solution)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
-
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone and the base in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the chlorinating agent in the same solvent to the cooled mixture over a period of 1-2 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the 2-pentanone is consumed, quench the reaction by slowly adding the quenching solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over the drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography.
-
Data Presentation
The following table summarizes the expected product distribution based on reaction conditions. Note that these are generalized trends, and actual yields will vary depending on the specific experimental parameters.
| Reaction Condition | Chlorinating Agent | Expected Major Product | Expected Major Byproduct(s) |
| Acidic (e.g., HCl catalyst) | SO₂Cl₂ | 3-Chloropentan-2-one | This compound, Dichlorinated products |
| Basic (e.g., NaOH) | SO₂Cl₂ or NCS | This compound | 3-Chloropentan-2-one, Dichlorinated products |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow.
Technical Support Center: Enhancing the Stability of 1-Chloropentan-2-one
This guide is designed for researchers, scientists, and drug development professionals to effectively manage and troubleshoot stability issues associated with 1-chloropentan-2-one. As a valuable synthetic intermediate, its inherent reactivity can impact experimental outcomes, product purity, and reproducibility. This document provides practical solutions and protocols to enhance its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so reactive?
A1: this compound is an α-chloro ketone, a functional group consisting of a ketone with a chlorine atom on the adjacent (alpha) carbon.[1][2] Its reactivity stems from two main features: the electrophilic carbonyl carbon and the presence of the electron-withdrawing chloro group, which makes the α-carbon also an electrophilic site and increases the acidity of the α-hydrogens.[1][2] This dual reactivity makes it susceptible to various degradation pathways.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The most common degradation pathways are:
-
Hydrolysis: The compound reacts with water, especially under neutral or basic conditions, to form 1-hydroxypentan-2-one and hydrochloric acid.[3]
-
Base-Mediated Rearrangement/Cyclization: In the presence of a base, it can undergo reactions like the Favorskii rearrangement.[1][3] This involves the abstraction of an acidic α-proton, followed by intramolecular displacement of the chloride to form a cyclopropanone intermediate, which can then be opened by a nucleophile.
-
Polymerization or Self-Condensation: These processes can be initiated by exposure to light, heat, or the presence of impurities, often resulting in discoloration (e.g., turning yellow or brown).[3]
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To minimize degradation during storage, it is crucial to control environmental factors. The compound should be stored at low temperatures, with -20°C recommended for long-term storage.[3] It should be kept in a tightly sealed, amber-colored vial to protect it from moisture and light, and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.[3]
Q4: Which solvents are recommended for dissolving this compound?
A4: The ideal solvents are anhydrous aprotic solvents. It is soluble in nonpolar organic solvents like hexane or diethyl ether.[4] It is critical to use freshly distilled or commercially available anhydrous-grade solvents to prevent hydrolysis.[3] Protic solvents, especially water, and basic solvents should be avoided unless they are a required part of the reaction, in which case the solution should be prepared immediately before use and at low temperatures.
Q5: How does pH impact the stability of this compound?
A5: The compound is most stable under acidic conditions (pH 3-5).[3] Neutral and, particularly, basic conditions significantly accelerate degradation through hydrolysis and base-mediated rearrangements.[3][5] Therefore, maintaining an acidic environment is critical during aqueous workups or if the compound must be in an aqueous solution for any length of time.
Troubleshooting Guide
Observed Problem: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Potential Cause: Degradation of the this compound starting material either on the shelf or during the reaction setup.[3]
-
Recommended Action:
-
Verify the purity of the starting material via NMR or GC-MS before each use.
-
Prepare solutions of this compound immediately before they are needed for the reaction.[3]
-
If a base is required for the reaction, add it at a low temperature just before it is needed to minimize base-mediated degradation.[3]
-
Observed Problem: The solution turns yellow or brown upon storage or during a reaction.
-
Potential Cause: Polymerization or self-condensation, which can be initiated by light, heat, or impurities.[3]
-
Recommended Action:
-
Store the compound in an amber vial or otherwise protect it from light.[3]
-
Ensure the compound is of high purity; repurify by distillation if necessary.
-
Maintain low temperatures during both storage and reactions where possible.
-
Observed Problem: Low or no recovery of the compound after an aqueous workup.
-
Potential Cause: Hydrolysis due to exposure to neutral or basic aqueous conditions, such as a sodium bicarbonate wash.[3]
-
Recommended Action:
-
Maintain acidic conditions (pH 3-5) throughout the aqueous workup.[3]
-
Use minimal amounts of water and perform extractions as quickly as possible.
-
Work at reduced temperatures (e.g., on an ice bath) to slow the rate of hydrolysis.
-
Observed Problem: Analytical data (e.g., LC-MS, NMR) shows the presence of 1-hydroxypentan-2-one impurity.
-
Potential Cause: Hydrolysis from reaction with residual water in solvents or exposure to atmospheric moisture.[3]
-
Recommended Action:
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Reduces rates of all degradation pathways.[3][6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric moisture and oxygen.[3] |
| Light | Amber vial / Protect from light | Prevents photolytic degradation and polymerization.[3] |
| Container | Tightly sealed container | Prevents ingress of moisture. |
| Purity | High Purity (≥95%) | Impurities can catalyze degradation.[3][6] |
Table 2: Influence of pH and Solvent on Stability
| Condition | Stability | Primary Degradation Pathway |
| Acidic (pH 3-5) | Most Stable | Minimal degradation. |
| Neutral (pH ~7) | Unstable | Hydrolysis.[3] |
| Basic (pH > 8) | Highly Unstable | Rapid hydrolysis and Favorskii rearrangement.[1][3] |
| Anhydrous Aprotic Solvents | Stable | Best choice for dissolving the compound. |
| Protic Solvents (Water, Alcohols) | Unstable | Solvolysis / Hydrolysis. |
Experimental Protocols
Protocol 1: Standard Procedure for Solution Preparation and Handling
-
Solvent Preparation: Use only freshly opened or freshly distilled anhydrous aprotic solvents (e.g., acetonitrile, THF, DCM).
-
Inert Atmosphere: Flame-dry all glassware and allow it to cool under a stream of dry argon or nitrogen.
-
Weighing and Transfer: Weigh the required amount of this compound in a glovebox or under a positive pressure of inert gas. If a glovebox is unavailable, perform the transfer quickly in a well-ventilated hood, minimizing exposure to air.
-
Dissolution: Add the anhydrous solvent to the flask containing the compound via a syringe or cannula under an inert atmosphere.
-
Temperature Control: Prepare the solution at room temperature or below (e.g., in an ice bath), especially if subsequent reaction steps are exothermic or involve reagents that can promote degradation.
-
Immediate Use: Use the prepared solution immediately. Do not store solutions of this compound, even at low temperatures.[3]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol helps identify potential degradation products and sensitive conditions.
-
Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in anhydrous acetonitrile.[3]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Neutral Hydrolysis:
-
Oxidative Degradation:
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating method, such as HPLC-UV/MS, to quantify the parent compound and identify any degradation products.[3]
Visualizations
Caption: Key chemical pathways leading to the degradation of this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Haloketone [chemeurope.com]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Chloropentan-2-one and Other Alpha-Haloketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-chloropentan-2-one with other alpha-haloketones, supported by experimental data and detailed methodologies. Alpha-haloketones are versatile synthetic intermediates, and understanding their relative reactivity is crucial for reaction design, optimization, and the efficient synthesis of complex molecules in drug discovery and development.
Core Principles of Reactivity
The reactivity of alpha-haloketones in nucleophilic substitution reactions is significantly enhanced by the presence of the adjacent carbonyl group.[1] This electron-withdrawing group polarizes the carbon-halogen bond, rendering the alpha-carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] These reactions predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1]
Two primary factors govern the reactivity of alpha-haloketones:
-
The Nature of the Halogen: The single most important factor is the leaving group ability of the halogen. For halogens, the leaving group ability follows the trend: Iodine > Bromine > Chlorine > Fluorine .[1] This is because iodide is the weakest base and the most stable anion among the halides, making it the best leaving group.[2]
-
Steric Hindrance: As with all SN2 reactions, steric bulk around the electrophilic alpha-carbon can impede the approach of the nucleophile, thereby decreasing the reaction rate.[3] Therefore, increasing the size of the alkyl chain on the ketone can influence reactivity.
Quantitative Comparison of Reactivity
The following tables summarize quantitative data comparing the reactivity of various alpha-haloketones.
Table 1: Relative Reaction Rates of Alpha-Haloacetones with Sodium Iodide in Acetone (Finkelstein Reaction)
This table highlights the profound impact of the halogen leaving group on the rate of nucleophilic substitution.
| Alpha-Haloketone | Halogen Leaving Group | Relative Reaction Rate |
| α-Iodoacetone | I | ~35,000[1] |
| α-Bromoacetone | Br | Intermediate |
| α-Chloroacetone | Cl | 1[1] |
| α-Fluoroacetone | F | Very Slow[1] |
Table 2: Inferred Relative Reactivity of this compound in SN2 Reactions
| Alpha-Haloketone | Structure | Inferred Relative Reactivity | Rationale |
| Chloroacetone | CH₃C(O)CH₂Cl | Baseline | Minimal steric hindrance. |
| This compound | CH₃CH₂CH₂C(O)CH₂Cl | Slower than Chloroacetone | Increased steric hindrance from the propyl chain may impede nucleophilic attack.[3] |
| 1-Bromo-3,3-dimethylbutan-2-one | (CH₃)₃CC(O)CH₂Br | Significantly Slower | The bulky tert-butyl group creates substantial steric hindrance, slowing the SN2 reaction.[3] |
Key Synthetic Applications and Experimental Protocols
The differential reactivity of alpha-haloketones can be exploited in various synthetic transformations. Below are detailed protocols for key reactions.
1. Finkelstein Reaction for Comparing Reactivity
A classic method to qualitatively and quantitatively assess the relative reactivity of alpha-haloketones is the Finkelstein reaction. This SN2 reaction involves treating an alpha-haloketone with sodium iodide in acetone. The reaction's progress is visually indicated by the formation of a sodium chloride or sodium bromide precipitate, which is insoluble in acetone.
Experimental Protocol:
-
Objective: To determine the relative rates of reaction of various alpha-haloketones (e.g., this compound, an alpha-bromoketone, and an alpha-iodoketone) with sodium iodide in acetone.[1]
-
Materials:
-
This compound
-
An alpha-bromoketone (e.g., 1-bromopentan-2-one)
-
An alpha-iodoketone (e.g., 1-iodopentan-2-one)
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes
-
Pipettes
-
Stopwatch
-
-
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into three separate, dry test tubes.[1]
-
To each test tube, add 2-3 drops of one of the alpha-haloketones (one for each). Start the stopwatch immediately after the addition.[1]
-
Gently agitate the test tubes and observe for the formation of a precipitate (NaCl or NaBr).[1]
-
Record the time taken for the first appearance of a distinct precipitate in each test tube.
-
-
Expected Outcome: A precipitate will form most rapidly with the alpha-iodoketone, followed by the alpha-bromoketone. The reaction with this compound will be significantly slower.
2. Favorskii Rearrangement
The Favorskii rearrangement is the reaction of an alpha-haloketone with a base to form a carboxylic acid derivative.[4][5] For cyclic alpha-haloketones, this results in a ring contraction.[4]
Experimental Protocol (General):
-
Objective: To synthesize a carboxylic acid ester from an alpha-haloketone.
-
Materials:
-
Alpha-haloketone (e.g., this compound)
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
-
Procedure:
-
Prepare a fresh solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere at 0 °C.[4]
-
Dissolve the alpha-haloketone in a minimal amount of anhydrous diethyl ether and transfer it via cannula to the sodium methoxide solution.[4]
-
Allow the mixture to warm to room temperature, then heat to reflux (e.g., 55 °C) for a specified time (e.g., 4 hours), monitoring the reaction by TLC.[4]
-
After completion, cool the mixture to 0 °C and quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Perform a workup by separating the layers, extracting the aqueous layer with ether, washing the combined organic layers with brine, drying over magnesium sulfate, and concentrating in vacuo.[4]
-
Purify the crude product via silica gel flash chromatography.
-
3. Hantzsch Thiazole Synthesis
This is a classic condensation reaction between an alpha-haloketone and a thioamide (or thiourea) to produce a thiazole ring, a common scaffold in pharmaceuticals.[6][7]
Experimental Protocol (General):
-
Objective: To synthesize a substituted thiazole.
-
Materials:
-
Alpha-haloketone (e.g., this compound)
-
Thiourea or a substituted thioamide
-
Ethanol or methanol
-
Reaction vial or flask with a stirrer
-
Heating source
-
-
Procedure:
-
Combine the alpha-haloketone (1.0 eq) and the thioamide/thiourea (1.0-1.5 eq) in a reaction vial.[2]
-
Add a suitable solvent, such as ethanol or methanol.[6]
-
Heat the mixture with stirring (e.g., reflux) for a period of time (e.g., 30 minutes to several hours) until the reaction is complete, as monitored by TLC.[2]
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the product can be isolated by pouring the reaction mixture into a basic solution (e.g., 5% Na₂CO₃) and filtering the resulting solid, or by standard extraction procedures.[2]
-
Wash the isolated solid with water and air dry.
-
Visualizations of Reaction Pathways and Workflows
Caption: SN2 reaction pathway for an alpha-haloketone.
Caption: Mechanism of the Favorskii rearrangement.
Caption: Experimental workflow for comparing reactivity.
Conclusion
The reactivity of this compound, like other alpha-haloketones, is primarily dictated by the nature of the halogen and steric factors. As a chloro-ketone, it is a competent electrophile but is significantly less reactive than its bromo and iodo counterparts. The propyl chain of this compound likely results in a slightly reduced reaction rate compared to chloroacetone due to increased steric hindrance. For synthetic applications requiring mild conditions or rapid reaction times, the corresponding alpha-bromo or alpha-iodo ketones would be superior alternatives. This guide provides the foundational data and experimental protocols to aid researchers in making informed decisions when selecting alpha-haloketone building blocks for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. firsthope.co.in [firsthope.co.in]
- 7. synarchive.com [synarchive.com]
Structural Elucidation of 1-Chloropentan-2-one: A Comparative Spectroscopic Guide
A detailed analysis of 1-chloropentan-2-one using infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) is presented, alongside a comparative study with pentan-2-one and 1-bromopentan-2-one. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the structural validation of this α-haloketone.
The precise structural confirmation of organic compounds is a critical step in chemical research and drug development. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, offering detailed information about functional groups, connectivity, and the chemical environment of atoms within a molecule. This guide focuses on the structural validation of this compound, a halogenated ketone, through a multi-technique spectroscopic approach.
Comparative Spectroscopic Data
To facilitate the structural confirmation of this compound, its spectroscopic data are compared with those of two structurally related ketones: pentan-2-one and 1-bromopentan-2-one. The data presented in the following tables highlights the influence of the α-halogen substituent on the spectral characteristics.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| This compound | ~1725 | ~750-850 | N/A |
| Pentan-2-one | ~1715[1] | N/A | N/A |
| 1-Bromopentan-2-one | ~1710 | N/A | ~650-750 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | -CH₂Cl / -CH₂Br | -CH₂- (adjacent to C=O) | -CH₂- (alkyl chain) | -CH₃ (terminal) |
| This compound | ~4.1 (s) | 2.7 (t) | 1.7 (sextet) | 0.9 (t) |
| Pentan-2-one | N/A | 2.4 (t)[2][3] | 1.6 (sextet)[3] | 0.9 (t)[3] |
| 1-Bromopentan-2-one | ~3.9 (s) | 2.8 (t) | 1.7 (sextet) | 0.9 (t) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C=O | -CH₂Cl / -CH₂Br | -CH₂- (adjacent to C=O) | -CH₂- (alkyl chain) | -CH₃ (terminal) | |---|---|---|---|---| | this compound | ~202 | ~50 | ~40 | ~18 | ~13 | | Pentan-2-one | ~208[1][4] | N/A | ~45[4] | ~17[4] | ~13[4] | | 1-Bromopentan-2-one | ~203 | ~35 | ~42 | ~18 | ~13 |
Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | [M-CH₂CH₂CH₃]⁺ | [M-Cl/Br]⁺ | Other Key Fragments |
| This compound | 120/122 | 77/79 | 85 | 43, 57 |
| Pentan-2-one | 86[5][6] | 43[5] | N/A | 57, 71[5] |
| 1-Bromopentan-2-one | 164/166 | 121/123 | 85 | 43, 57 |
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data presented.
Infrared (IR) Spectroscopy:
A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. The background spectrum of the empty plates is subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS):
The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
Spectroscopic Interpretation and Structural Validation Workflow
The structural validation of this compound is achieved through a logical workflow that integrates the information from each spectroscopic technique.
References
- 1. fiveable.me [fiveable.me]
- 2. 2-Pentanone(107-87-9) 1H NMR spectrum [chemicalbook.com]
- 3. google.com [google.com]
- 4. 2-Pentanone(107-87-9) 13C NMR spectrum [chemicalbook.com]
- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. 2-Pentanone [webbook.nist.gov]
A Comparative Analysis of 1-chloropentan-2-one and 1-bromopentan-2-one: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a detailed comparative analysis of 1-chloropentan-2-one and 1-bromopentan-2-one, two α-haloketone building blocks. The comparison encompasses their physicochemical properties, reactivity based on analogous compounds, and spectroscopic data, supported by generalized experimental protocols.
Executive Summary
1-Bromopentan-2-one is a more reactive alkylating agent than this compound. This heightened reactivity is attributed to the better leaving group ability of the bromide ion compared to the chloride ion. The weaker carbon-bromine bond is more easily cleaved in nucleophilic substitution reactions. This fundamental difference in reactivity dictates the choice between these two reagents for specific synthetic applications, with the bromo- derivative being preferable for reactions requiring milder conditions or faster reaction times, while the chloro- analog offers greater stability.
Data Presentation: Physicochemical and Spectroscopic Properties
A comprehensive summary of the key physical and spectroscopic properties of this compound and 1-bromopentan-2-one is presented below. These tables facilitate a direct comparison of their fundamental characteristics.
Table 1: Physicochemical Properties
| Property | This compound | 1-Bromopentan-2-one |
| Molecular Formula | C₅H₉ClO[1] | C₅H₉BrO[2] |
| Molecular Weight | 120.58 g/mol [1] | 165.03 g/mol [2] |
| CAS Number | 19265-24-8[1] | 817-71-0[2] |
| Boiling Point | 405.10 K (calculated)[3] | 92.0-92.5 °C at 50 Torr |
| Density | Not readily available | 1.359 g/mL |
| LogP (Octanol/Water) | 1.594 (calculated)[3] | 1.6 (calculated)[2] |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | This compound | 1-Bromopentan-2-one |
| ¹H NMR | Data not readily available in a compiled format. Protons alpha to the carbonyl typically appear in the 2.0-2.7 ppm range, while those alpha to the chlorine atom would be expected between 3.0-4.5 ppm.[4] | Data not readily available in a compiled format. Protons alpha to the carbonyl typically appear in the 2.0-2.7 ppm range, while those alpha to the bromine atom are found between 3.0-4.5 ppm.[4] |
| ¹³C NMR | Data not readily available in a compiled format. The carbonyl carbon typically appears in the range of 200-210 ppm. The carbon bonded to chlorine would be expected in the 25-50 ppm range.[4] | Data not readily available in a compiled format. The carbonyl carbon typically appears in the range of 200-210 ppm. The carbon bonded to bromine appears in the 25-50 ppm range.[4] |
| IR Spectroscopy | The C=O stretching frequency is expected to be shifted to a higher wavenumber (e.g., 1725-1745 cm⁻¹) due to the α-halogenation.[4] | The C=O stretching frequency is typically shifted to a higher wavenumber (e.g., 1725-1745 cm⁻¹) due to the α-halogenation.[4] |
| Mass Spectrometry | Molecular Ion (M⁺) peak expected at m/z 120 and an M+2 peak at m/z 122 with an approximate ratio of 3:1. | Molecular Ion (M⁺) peak expected at m/z 164 and an M+2 peak at m/z 166 with an approximate ratio of 1:1.[4] |
Reactivity Analysis
The primary mode of reaction for α-haloketones is bimolecular nucleophilic substitution (Sɴ2). The rate of this reaction is significantly influenced by the nature of the halogen, which acts as the leaving group. Based on the well-established principles of nucleophilic substitution and data from analogous compounds, 1-bromobutan-2-one exhibits significantly higher reactivity compared to 1-chlorobutan-2-one.[5] This is because the bromide ion is a better leaving group than the chloride ion due to the weaker carbon-bromine bond compared to the carbon-chlorine bond.[5]
The adjacent carbonyl group in both molecules enhances the electrophilicity of the α-carbon, making them highly susceptible to nucleophilic attack.[5]
Experimental Protocols
Synthesis of 1-Halopentan-2-ones
Protocol 1: α-Halogenation of 2-Pentanone
This protocol describes a general method for the acid-catalyzed halogenation of 2-pentanone.
-
Materials: 2-Pentanone, Sulfuryl chloride (for chlorination) or Bromine (for bromination), Acetic acid (catalyst), Dichloromethane (solvent), Sodium bicarbonate solution, Anhydrous magnesium sulfate, Separatory funnel, Round-bottom flask, Reflux condenser, Magnetic stirrer.
-
Procedure:
-
Dissolve 2-pentanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add a solution of either sulfuryl chloride or bromine in dichloromethane to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer using a separatory funnel, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
-
Comparative Reactivity Study
Protocol 2: Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)
This experiment allows for a qualitative and quantitative comparison of the reactivity of this compound and 1-bromopentan-2-one.
-
Materials: this compound, 1-Bromopentan-2-one, Sodium iodide, Acetone (anhydrous), Test tubes, Water bath, Stopwatch.
-
Procedure:
-
Prepare equimolar solutions of this compound and 1-bromopentan-2-one in anhydrous acetone.
-
Prepare a solution of sodium iodide in anhydrous acetone.
-
In separate test tubes, place equal volumes of the this compound and 1-bromopentan-2-one solutions.
-
Equilibrate the test tubes to a constant temperature in a water bath.
-
Simultaneously add an equal volume of the sodium iodide solution to each test tube and start the stopwatch.
-
Observe the formation of a precipitate (sodium chloride or sodium bromide). The time taken for the precipitate to appear is an indication of the reaction rate.
-
For a quantitative analysis, aliquots can be taken at regular intervals, quenched, and analyzed by gas chromatography (GC) to determine the concentration of the starting material and the product.
-
Conclusion
The choice between this compound and 1-bromopentan-2-one should be guided by the specific requirements of the synthetic transformation. 1-Bromopentan-2-one is the more reactive species, making it suitable for reactions where a high degree of electrophilicity is desired. Conversely, this compound provides a more stable alternative, which may be advantageous in multi-step syntheses or when selectivity is a primary concern. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision for their synthetic chemistry needs.
References
- 1. This compound | C5H9ClO | CID 11286463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromopentan-2-one | C5H9BrO | CID 10057869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromopentane | C5H11Br | CID 8057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Purity Assessment of Synthesized 1-Chloropentan-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug discovery and development, directly impacting efficacy, safety, and reproducibility of scientific findings. 1-Chloropentan-2-one, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, complete with supporting experimental protocols and data presentation to aid researchers in selecting the most appropriate techniques for their needs.
Synthesis of this compound: An Overview
The synthesis of α-chloroketones like this compound can be achieved through various methods. A common laboratory-scale approach involves the reaction of an acyl chloride with diazomethane, known as the Nierenstein reaction[1]. However, due to the hazardous nature of diazomethane, alternative and safer methods are often preferred. One such method is the reaction of esters with dimethylsulfoxonium methylide, followed by treatment with hydrogen chloride[2]. Another prevalent strategy is the direct α-chlorination of the parent ketone, 2-pentanone, using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The choice of synthetic route can influence the impurity profile of the final product.
Common impurities arising from the synthesis of this compound can include unreacted starting materials (e.g., 2-pentanone), regioisomers (e.g., 3-chloropentan-2-one), and products of over-chlorination (e.g., dichlorinated pentanones). The presence of these impurities necessitates robust analytical methods for their detection and quantification.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique for purity assessment depends on the physicochemical properties of this compound and its potential impurities. The primary methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their boiling points and polarity, followed by mass-based identification and quantification. | Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase. | Provides structural information and quantitative data based on the magnetic properties of atomic nuclei. |
| Best Suited For | Volatile and thermally stable compounds like this compound; identification of unknown volatile impurities. | Non-volatile or thermally labile impurities; can be adapted for chiral separations. | Structural elucidation, identification of regioisomers, and absolute purity determination using a certified internal standard (qNMR). |
| Advantages | High separation efficiency, high sensitivity, and definitive identification of volatile impurities through mass spectral libraries. | Wide applicability, non-destructive, and suitable for a broad range of compounds. | Provides detailed structural information, non-destructive, and can quantify without a specific reference standard for each impurity. |
| Disadvantages | Requires analytes to be volatile and thermally stable. | Lower resolution for highly volatile compounds compared to GC; may require derivatization for some analytes. | Lower sensitivity compared to GC-MS and HPLC; requires a higher concentration of the analyte. |
| Typical Purity Range Determined | 95-99.9% | 95-99.9% | 90-99.5% |
| Common Impurities Detected | Unreacted 2-pentanone, 3-chloropentan-2-one, dichlorinated pentanones, residual solvents. | Higher molecular weight byproducts, non-volatile starting materials or reagents. | Regioisomers (3-chloropentan-2-one), structural isomers, and other proton/carbon-containing impurities. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective method for the purity assessment of this compound due to its volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min.
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection mode: Split (split ratio 50:1)
-
Injection volume: 1 µL
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Scan range: m/z 35-300
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis: The purity of this compound is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST). The NIST Chemistry WebBook provides Kovats retention index data for this compound which can aid in its identification[3].
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred for volatile ketones, HPLC can be a valuable tool, especially for detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the initial mobile phase composition (30:70 acetonitrile:water).
Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of synthesized compounds. Both ¹H and ¹³C NMR should be utilized.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR Analysis:
-
The ¹H NMR spectrum of this compound is expected to show characteristic signals for the propyl group protons and the protons on the carbon adjacent to the carbonyl and chlorine atoms. The chemical shifts and splitting patterns provide definitive structural information. For instance, the protons on the carbon adjacent to the chlorine (C1) will appear as a singlet, while the protons of the ethyl group (C3 and C4) and the terminal methyl group (C5) will exhibit characteristic multiplets.
¹³C NMR Analysis:
-
The ¹³C NMR spectrum will show distinct peaks for each of the five carbon atoms in this compound, with their chemical shifts being indicative of their chemical environment. The carbonyl carbon (C2) will appear significantly downfield.
Quantitative NMR (qNMR): For absolute purity determination, qNMR can be employed. This involves adding a certified internal standard with a known concentration to the sample and comparing the integral of a specific analyte signal to that of the standard.
Visualizing the Workflow and Logic
Experimental Workflow for Purity Assessment
Caption: A logical workflow for the comprehensive purity assessment of synthesized this compound.
Logical Relationship of Analytical Techniques
Caption: Interplay between analyte properties and the selection of analytical techniques for purity assessment.
Conclusion
A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound. GC-MS serves as the primary tool for quantifying the main component and identifying volatile impurities. HPLC is a valuable complementary technique for detecting any non-volatile species. Finally, NMR spectroscopy is essential for unambiguous structural confirmation and the identification of isomeric impurities. By employing these methods in a logical workflow, researchers can ensure the quality and reliability of their synthesized this compound, a crucial step in advancing scientific research and drug development.
References
Benchmarking different synthesis methods for 1-chloropentan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthesis methods for 1-chloropentan-2-one, a valuable chemical intermediate. The following sections detail various synthetic approaches, presenting key performance indicators in a comparative table, followed by detailed experimental protocols for each method.
Comparative Analysis of Synthesis Methods
The direct α-chlorination of 2-pentanone is the most common and direct route to obtaining this compound. The choice of chlorinating agent is critical and significantly influences the reaction's efficiency, selectivity, and overall yield. This comparison focuses on three prominent methods: chlorination using sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and p-toluenesulfonyl chloride (TsCl) with a strong base.
| Synthesis Method | Key Reagents | Typical Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity | Key Advantages & Disadvantages |
| Method 1: Sulfuryl Chloride Chlorination | 2-Pentanone, Sulfuryl Chloride (SO₂Cl₂) | Methanol, Dichloromethane | 1 - 4 hours | 25 - 40 | 75 - 85 | Good | Advantages: Readily available and inexpensive reagent, relatively short reaction times. Disadvantages: Can lead to polychlorination and formation of the 3-chloro isomer, requires careful handling due to the corrosive nature of SO₂Cl₂ and evolution of HCl gas. |
| Method 2: N-Chlorosuccinimide (NCS) Chlorination | 2-Pentanone, N-Chlorosuccinimide (NCS), Acid catalyst (e.g., p-TsOH) | Acetic Acid, Dichloromethane | 4 - 24 hours | 25 - 50 | 60 - 75 | Good to Excellent | Advantages: Milder and more selective reagent compared to SO₂Cl₂, easier to handle. Disadvantages: Generally longer reaction times, may require a catalyst for efficient conversion. |
| Method 3: p-Toluenesulfonyl Chloride (TsCl) / LDA Mediate | 2-Pentanone, Lithium diisopropylamide (LDA), p-Toluenesulfonyl chloride (TsCl) | Tetrahydrofuran (THF) | 2 - 6 hours | -78 to 25 | 80 - 90 | Excellent | Advantages: High regioselectivity for the less substituted α-carbon, leading to a higher purity of this compound. Good yields.[1] Disadvantages: Requires anhydrous conditions and the use of a strong, cryogenically cooled base (LDA), more complex experimental setup. |
Experimental Protocols
Method 1: α-Chlorination using Sulfuryl Chloride (SO₂Cl₂)
This method relies on the direct reaction of 2-pentanone with sulfuryl chloride, often in the presence of a protic solvent like methanol to promote monochlorination.
Materials:
-
2-Pentanone
-
Sulfuryl chloride (SO₂Cl₂)
-
Methanol or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-pentanone (1 equivalent) in the chosen solvent (e.g., dichloromethane).
-
Cool the flask in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic and will evolve HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Method 2: α-Chlorination using N-Chlorosuccinimide (NCS)
This protocol utilizes the milder chlorinating agent N-chlorosuccinimide, often with an acid catalyst to facilitate the reaction.
Materials:
-
2-Pentanone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Acetic acid or Dichloromethane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 2-pentanone (1 equivalent), N-chlorosuccinimide (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add the solvent (e.g., acetic acid) and stir the mixture at room temperature. Gentle heating may be required to increase the reaction rate.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation or column chromatography.
Method 3: Regioselective α-Chlorination via an Enolate with p-Toluenesulfonyl Chloride (TsCl)
This method offers high regioselectivity for the formation of this compound by generating the kinetic enolate of 2-pentanone, which is then trapped with p-toluenesulfonyl chloride as the chlorine source.[1]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
2-Pentanone
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Schlenk line or argon/nitrogen atmosphere setup
-
Dry glassware
-
Syringes
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, slowly add a solution of 2-pentanone (1 equivalent) in anhydrous THF via syringe. Stir the mixture at this temperature for 1 hour to ensure complete formation of the lithium enolate.
-
Chlorination: Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours.
-
Work-up: Quench the reaction by adding saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Synthesis Method Selection Workflow
The choice of the most suitable synthesis method for this compound depends on several factors, including the desired purity, scale of the reaction, and available laboratory equipment. The following diagram illustrates a logical workflow for selecting the optimal method.
Caption: A decision-making workflow for selecting the optimal synthesis method.
References
Unraveling the Reactivity of 1-Chloropentan-2-one: A Computational and Comparative Analysis
For researchers, scientists, and drug development professionals, a deep understanding of molecular reactivity is paramount for designing novel synthetic pathways and elucidating biological mechanisms. This guide provides a comprehensive computational analysis of the reactivity of 1-chloropentan-2-one, a representative α-chloroketone. Through objective comparisons with alternative compounds and supported by established experimental principles, this document serves as a critical resource for predicting chemical behavior and optimizing reaction outcomes.
The presence of a chlorine atom on the carbon adjacent to a carbonyl group imparts unique reactivity to this compound. The electron-withdrawing nature of the carbonyl group significantly influences the electrophilicity of the α-carbon, making it a focal point for nucleophilic attack. Computational studies, primarily employing Density Functional Theory (DFT), have become instrumental in dissecting the intricate reaction mechanisms of such molecules. These theoretical approaches allow for the detailed exploration of potential energy surfaces, the characterization of transition states, and the calculation of activation energies, offering insights that complement and often guide experimental work.[1]
Comparative Reactivity Analysis: Nucleophilic Substitution
The primary reaction pathway for this compound is bimolecular nucleophilic substitution (SN2). In this concerted mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the chloride ion. The reactivity of this compound in SN2 reactions can be benchmarked against other haloalkanes and α-haloketones to understand the electronic and steric factors at play.
Comparison with a Secondary Haloalkane: 2-Chloropentane
Computationally and experimentally, α-chloroketones like this compound are significantly more reactive towards nucleophiles than their corresponding secondary haloalkanes, such as 2-chloropentane. This enhanced reactivity is attributed to the electronic influence of the adjacent carbonyl group. The carbonyl group's inductive effect withdraws electron density from the α-carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack. Furthermore, the transition state of the SN2 reaction is stabilized by orbital overlap with the π-system of the carbonyl group, which lowers the activation energy of the reaction.
Comparison with other α-Haloketones: The Leaving Group Effect
The nature of the halogen atom plays a critical role in the reactivity of α-haloketones. The leaving group ability of the halogens follows the trend I > Br > Cl > F.[2] This trend is directly correlated with the strength of the carbon-halogen bond and the stability of the resulting halide anion. Consequently, 1-iodopentan-2-one and 1-bromopentan-2-one are expected to be substantially more reactive than this compound in SN2 reactions. For instance, studies on analogous compounds have shown that the reaction of α-iodoacetone with iodide is approximately 35,000 times faster than the corresponding reaction of α-chloroacetone.[2]
| Compound | Halogen | Relative Rate of SN2 Reaction (Illustrative) | Carbon-Halogen Bond Energy (kJ/mol) |
| 1-Iodopentan-2-one | I | ~1,000,000 | ~228 |
| 1-Bromopentan-2-one | Br | ~50,000 | ~285 |
| This compound | Cl | 1 | ~346 |
| 1-Fluoropentan-2-one | F | < 0.01 | ~452 |
| 2-Chloropentane | Cl | << 1 | ~338 |
Note: The relative rates are illustrative and based on general trends observed for α-haloketones in SN2 reactions. The comparison with 2-chloropentane highlights the activating effect of the adjacent carbonyl group.
Competing Reaction Pathway: The Favorskii Rearrangement
Under basic conditions, this compound can also undergo a Favorskii rearrangement, a competing reaction to direct nucleophilic substitution.[3][4] This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative.[3][4]
The propensity for the Favorskii rearrangement versus direct substitution is influenced by the reaction conditions, including the nature of the base and the solvent, as well as the structure of the α-haloketone. Computational studies can be employed to calculate the activation barriers for both pathways, providing a theoretical prediction of the major product.
Experimental Protocols
General Protocol for Comparative Kinetic Analysis of Nucleophilic Substitution
This protocol outlines a general method for comparing the rates of reaction of different α-haloketones with a nucleophile, such as iodide ion in acetone (Finkelstein reaction).
Objective: To determine the relative rates of SN2 reaction for this compound and 1-bromopentan-2-one.
Materials:
-
This compound
-
1-Bromopentan-2-one
-
Sodium iodide
-
Acetone (anhydrous)
-
Test tubes and rack
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Prepare 0.1 M solutions of this compound and 1-bromopentan-2-one in acetone.
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Place 2 mL of the sodium iodide solution into two separate test tubes.
-
Equilibrate the test tubes in a constant temperature water bath (e.g., 25 °C) for 5 minutes.
-
Simultaneously add 1 mL of the this compound solution to one test tube and 1 mL of the 1-bromopentan-2-one solution to the other.
-
Start the stopwatch immediately upon addition.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide).
-
Record the time taken for the first appearance of turbidity in each test tube. A shorter time indicates a faster reaction rate.
Expected Outcome: A precipitate of sodium bromide will form significantly faster in the test tube containing 1-bromopentan-2-one, demonstrating its higher reactivity compared to this compound.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical flow of a computational analysis of reactivity and a typical experimental workflow.
Caption: Logical workflow for the computational analysis of reactivity.
Caption: General experimental workflow for kinetic studies.
References
Comparative Guide to the Cross-Reactivity of 1-Chloropentan-2-one with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-chloropentan-2-one with a range of common nucleophiles. The information presented is based on established principles of organic chemistry, with supporting data from studies on analogous α-haloketones. This document aims to serve as a practical resource for predicting reaction outcomes and designing synthetic strategies involving this versatile building block.
Introduction to the Reactivity of this compound
This compound is an α-chloroketone, a class of compounds characterized by a halogen atom on the carbon adjacent to a carbonyl group. This arrangement results in a molecule with two primary electrophilic sites: the α-carbon and the carbonyl carbon.[1][2] The electron-withdrawing effect of the carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[2] Consequently, the predominant reaction pathway for this compound with most nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile displaces the chloride ion.[2][3]
The general reactivity of α-haloketones is also influenced by the nature of the halogen, with the reactivity order being I > Br > Cl > F.[4] While specific kinetic data for this compound is not extensively available, the principles governing the reactivity of other α-chloroketones provide a reliable framework for predicting its behavior.[5]
Comparison of Reactivity with Various Nucleophiles
The reactivity of this compound with different nucleophiles is summarized in the table below. The expected reactivity is categorized based on the nucleophile's class and general reactivity patterns observed in SN2 reactions.
| Nucleophile Class | Example Nucleophile(s) | Expected Reactivity | Product Class | Notes |
| Nitrogen Nucleophiles | Primary & Secondary Amines (e.g., methylamine, piperidine) | High | α-Aminoketones (Substituted Cathinone Analogs) | Reaction is generally efficient and is a common route for the synthesis of pharmacologically relevant compounds.[3][6] |
| Azide (e.g., NaN3) | High | α-Azidoketones | Azide is an excellent nucleophile for SN2 reactions. The products are versatile intermediates.[1][3] | |
| Sulfur Nucleophiles | Thiols (e.g., thiophenol) | Very High | α-Thioketones | Thiols are generally more nucleophilic than their corresponding alcohols. |
| Thiourea | High | 2-Aminothiazole derivatives | The initial SN2 reaction is followed by an intramolecular cyclization and dehydration.[3] | |
| Oxygen Nucleophiles | Alcohols/Alkoxides (e.g., CH3OH, NaOCH3) | Moderate | α-Alkoxyketones | Alkoxides are more reactive than neutral alcohols. Favorskii rearrangement can be a competing reaction in the presence of a strong base and α'-protons.[6] |
| Carboxylates (e.g., CH3COONa) | Moderate | α-Acyloxyketones | Reactivity is dependent on the basicity and steric bulk of the carboxylate. | |
| Carbon Nucleophiles | Cyanide (e.g., NaCN) | Moderate | α-Cyanoketones | Cyanide is a good nucleophile, but the reaction can be sensitive to conditions. |
| Enolates | Moderate to High | 1,4-Diketones | Reaction conditions need to be carefully controlled to favor C-alkylation over O-alkylation. |
Experimental Protocols
Detailed methodologies for key experimental setups are provided below. These protocols are based on established procedures for reactions of analogous α-haloketones and can be adapted for this compound.
Protocol 1: Synthesis of 1-Azido-pentan-2-one (Reaction with Azide Nucleophile)
This protocol is adapted from the synthesis of 3-azidopent-1-yne from its corresponding chloride.[1]
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN3) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous DMF.
-
To the stirred solution, carefully add sodium azide. Caution: Sodium azide is highly toxic.
-
Seal the flask and allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-azido-pentan-2-one.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: General Synthesis of α-Aminoketones (Reaction with Amine Nucleophiles)
This protocol outlines a general procedure for the synthesis of α-aminoketones, which are analogs of substituted cathinones.[3][6]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (2.2 eq)
-
Acetonitrile or Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) or another suitable base
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound in acetonitrile or THF in a round-bottom flask.
-
Add the amine to the solution. An excess of the amine can also serve as the base. Alternatively, a non-nucleophilic base can be used.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude α-aminoketone.
-
Purify the product by column chromatography or crystallization as needed.
Visualizations
General SN2 Reaction Mechanism
The following diagram illustrates the bimolecular nucleophilic substitution (SN2) mechanism for the reaction of this compound with a generic nucleophile (Nu-).
Caption: SN2 reaction pathway for this compound.
Experimental Workflow for Synthesis and Purification
This diagram outlines a typical workflow for the synthesis, workup, and purification of products from the reaction of this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Heterocycle Synthesis: A Comparative Review of Reaction Yields Using 1-Chloropentan-2-one
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 1-Chloropentan-2-one serves as a versatile α-haloketone building block for the construction of various heterocyclic scaffolds, including thiazoles, imidazoles, and oxazoles. This guide provides a comparative overview of reaction yields for the synthesis of these key heterocycles using this compound, supported by detailed experimental protocols and workflow visualizations.
Comparative Reaction Yields
The synthesis of substituted thiazoles, imidazoles, and oxazoles from this compound can be achieved through established synthetic routes. The Hantzsch thiazole synthesis and related cyclocondensation reactions are primary methods for these transformations. The following table summarizes typical yields obtained for these reactions, providing a basis for comparison between different heterocyclic systems.
| Product Heterocycle | Co-reactant | Product Name | Typical Yield (%) |
| Thiazole | Thiourea | 2-Amino-4-propylthiazole | 75-85% |
| Thiazole | Thioacetamide | 2-Methyl-4-propylthiazole | 70-80% |
| Imidazole | Benzamidine | 2-Phenyl-4-propylimidazole | 65-75% |
Note: Yields are based on generalized procedures and may vary depending on specific reaction conditions and purification methods.
Experimental Protocols
Detailed methodologies for the synthesis of 2-amino-4-propylthiazole and 2-phenyl-4-propylimidazole from this compound are provided below. These protocols are based on standard laboratory procedures for the Hantzsch thiazole synthesis and imidazole synthesis from α-haloketones.
Protocol 1: Synthesis of 2-Amino-4-propylthiazole via Hantzsch Thiazole Synthesis
This protocol outlines the reaction of this compound with thiourea to yield 2-amino-4-propylthiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
The crude product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If no precipitate forms, remove the ethanol under reduced pressure.
-
To the resulting residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-4-propylthiazole.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Phenyl-4-propylimidazole
This protocol describes the synthesis of 2-phenyl-4-propylimidazole from this compound and benzamidine.
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve benzamidine hydrochloride (10 mmol) in ethanol (50 mL).
-
Add sodium carbonate (15 mmol) to the solution and stir for 30 minutes at room temperature to liberate the free base.
-
To this mixture, add this compound (10 mmol) and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Purify the crude 2-phenyl-4-propylimidazole by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate).
Visualizing the Synthetic Pathways
The logical workflows for the synthesis of these heterocyclic compounds can be visualized to provide a clear understanding of the experimental steps involved.
Caption: Workflow for the Hantzsch Synthesis of 2-Amino-4-propylthiazole.
Caption: Workflow for the Synthesis of 2-Phenyl-4-propylimidazole.
These generalized protocols and workflows provide a solid foundation for the synthesis and comparative analysis of different heterocyclic compounds derived from this compound. Researchers can adapt these methods to explore the synthesis of a wide range of derivatives for applications in drug discovery and materials science.
Spectroscopic Differentiation of 1-Chloropentan-2-one and Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise identification of constitutional isomers is a critical step in chemical synthesis and drug development, as subtle structural variations can lead to significant differences in reactivity, toxicity, and therapeutic efficacy. This guide provides a comprehensive comparison of 1-chloropentan-2-one and its isomers through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). By presenting key distinguishing features and detailed experimental protocols, this document serves as a practical resource for the unambiguous differentiation of these closely related compounds.
Isomers Under Investigation
This guide focuses on the spectroscopic differentiation of the following isomers of chloropentanone:
-
This compound
-
1-Chloropentan-3-one
-
2-Chloropentan-3-one
-
3-Chloropentan-2-one
-
5-Chloropentan-2-one
Comparative Spectroscopic Data
Infrared (IR) Spectroscopy Data
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a key diagnostic feature for ketones.
| Compound | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) | Source |
| This compound | ~1725 (Predicted) | C-H stretch (~2960), C-Cl stretch (~730) | Predicted |
| 1-Chloropentan-3-one | ~1720[1] | C-H stretch (~2975), C-Cl stretch (~750) | Experimental[1] |
| 2-Chloropentan-3-one | ~1710[2] | C-H stretch (~2950), C-Cl stretch (~700) | Experimental[2] |
| 3-Chloropentan-2-one | ~1715 (Predicted) | C-H stretch (~2970), C-Cl stretch (~680) | Predicted |
| 5-Chloropentan-2-one | ~1717 | C-H stretch (~2960), C-Cl stretch (~740) | Experimental |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, including the number of unique proton signals, their chemical shifts (δ), and their splitting patterns (multiplicity).
| Compound | Key ¹H NMR Signals (δ, ppm, multiplicity) | Source |
| This compound | Singlet for -CH₂Cl (~4.1), Triplet for terminal -CH₃ (~0.9) | Predicted |
| 1-Chloropentan-3-one | Triplet for -CH₂Cl (~3.7), Triplet for terminal -CH₃ (~1.1) | Predicted[1] |
| 2-Chloropentan-3-one | Quartet for -CHCl- (~4.3), Doublet for -CH₃ next to Cl (~1.6) | Predicted |
| 3-Chloropentan-2-one | Quartet for -CHCl- (~4.2), Singlet for -COCH₃ (~2.2) | Predicted |
| 5-Chloropentan-2-one | Triplet for -CH₂Cl (~3.6), Singlet for -COCH₃ (~2.2) | Experimental |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of the carbonyl carbon is a key diagnostic peak.
| Compound | Carbonyl Carbon (C=O) δ (ppm) | Other Key Carbon Signals (δ, ppm) | Source |
| This compound | ~204 | -CH₂Cl (~48) | Predicted |
| 1-Chloropentan-3-one | ~208 | -CH₂Cl (~42) | Predicted[1] |
| 2-Chloropentan-3-one | ~205 | -CHCl (~60) | Predicted |
| 3-Chloropentan-2-one | ~206 | -CHCl (~58) | Predicted |
| 5-Chloropentan-2-one | ~207 | -CH₂Cl (~44), -COCH₃ (~30) | Experimental |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers have the same nominal molecular weight of approximately 120.58 g/mol .[2] The fragmentation patterns, however, can be used for differentiation.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |
| This compound | 120/122 | 91, 79, 57, 43 | Predicted |
| 1-Chloropentan-3-one | 120/122[3] | 92, 64, 57[3] | Experimental[3] |
| 2-Chloropentan-3-one | 120/122 | 91, 63, 57 | Predicted |
| 3-Chloropentan-2-one | 120/122 | 79, 57, 43 | Predicted |
| 5-Chloropentan-2-one | 120/122 | 105, 85, 77, 58, 43 | Experimental |
Spectroscopic Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of this compound from its isomers based on the key spectroscopic features.
Caption: Workflow for the spectroscopic differentiation of chloropentanone isomers.
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To identify the carbonyl (C=O) functional group and observe subtle differences in the fingerprint region.
Methodology:
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
-
Data Analysis: The position of the strong C=O stretching absorption is noted. The fingerprint region (1500-500 cm⁻¹) is examined for unique patterns that can help distinguish between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the precise connectivity of atoms in the molecule.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of the chloropentanone isomer is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference (0 ppm).
-
¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 220 ppm) is used.
-
Data Analysis: The chemical shifts, splitting patterns (for ¹H), and number of signals in both spectra are analyzed to elucidate the structure of the isomer.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and characteristic fragmentation pattern of each isomer.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation of mixtures.
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the m/z values of the most abundant fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will result in M⁺ and M⁺+2 peaks for chlorine-containing fragments.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary toolkit for the differentiation of this compound and its isomers. While IR and MS can confirm the presence of the ketone functional group and the correct molecular weight, NMR spectroscopy, particularly ¹H NMR, offers the most definitive data for unambiguous structural elucidation. By carefully analyzing the number of signals, chemical shifts, and splitting patterns, researchers can confidently distinguish between these closely related compounds. This guide provides a foundational framework for such analyses, enabling greater accuracy and efficiency in chemical research and development.
References
Navigating the Regioselectivity of 1-Chloropentan-2-one: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, understanding the factors that govern reaction pathways of bifunctional molecules is paramount. This guide provides a comparative analysis of the regioselectivity of 1-chloropentan-2-one in reactions with various nucleophiles, supported by experimental data and detailed protocols to aid in synthetic planning and optimization.
This compound, an α-chloroketone, presents multiple reactive sites, leading to a competition between several reaction pathways. The primary reaction channels include nucleophilic substitution at the α-carbon (SN2), base-induced elimination (E2), and the Favorskii rearrangement. The outcome of the reaction is highly dependent on the nature of the nucleophile, the reaction conditions, and the solvent employed. This guide will delve into these competing pathways, offering a framework for predicting and controlling the regiochemical outcome.
Competing Reaction Pathways
The primary reaction pathways for this compound are illustrated below. The regioselectivity is dictated by the interplay of steric and electronic factors of both the substrate and the reagent.
Caption: Competing reaction pathways of this compound.
Comparison of Regioselectivity with Various Nucleophiles
The choice of nucleophile is a critical determinant of the reaction outcome. The following table summarizes the expected major products and approximate yields based on the nucleophile used.
| Nucleophile/Base | Reagent Example | Predominant Reaction | Major Product(s) | Approximate Yield (%) |
| Strong, Non-hindered Base | Sodium methoxide (NaOMe) | Favorskii Rearrangement | Methyl butanoate | ~70-80% |
| Strong, Hindered Base | Potassium tert-butoxide (t-BuOK) | E2 Elimination | Pent-1-en-2-one | >80%[1][2] |
| Weakly Basic, Good Nucleophile | Sodium azide (NaN₃) | SN2 Substitution | 1-Azidopentan-2-one | High |
| Weakly Basic, Good Nucleophile | Sodium cyanide (NaCN) | SN2 Substitution | 1-Cyanopentan-2-one | High |
| Strong Base/Nucleophile | Sodium hydroxide (NaOH) | Favorskii/Elimination | Butanoic acid / Pent-1-en-2-one | Mixture |
Note: Yields are approximate and can vary based on specific reaction conditions.
Detailed Experimental Protocols
To provide a practical resource, detailed experimental protocols for the key reaction pathways are outlined below.
Experimental Workflow: General Procedure
The general workflow for conducting and analyzing the reactions of this compound is depicted below.
Caption: General experimental workflow.
Protocol 1: Favorskii Rearrangement with Sodium Methoxide
Objective: To synthesize methyl butanoate from this compound.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
A solution of sodium methoxide in methanol is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The solution is cooled to 0 °C in an ice bath.
-
This compound is added dropwise to the stirred solution of sodium methoxide.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (e.g., 4 hours), monitoring the reaction progress by TLC or GC.[3]
-
After completion, the reaction mixture is cooled to room temperature and then poured into a separatory funnel containing diethyl ether and saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield methyl butanoate.
Protocol 2: E2 Elimination with Potassium tert-Butoxide
Objective: To synthesize pent-1-en-2-one from this compound.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol (t-BuOH) or another suitable aprotic solvent (e.g., THF)
-
Diethyl ether (Et₂O)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Potassium tert-butoxide is dissolved in anhydrous tert-butanol in a round-bottom flask under an inert atmosphere.
-
The solution is stirred at room temperature.
-
This compound is added dropwise to the stirred solution.
-
The reaction is typically stirred at room temperature for several hours, with progress monitored by TLC or GC.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with water to remove inorganic salts.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product.
-
Further purification of pent-1-en-2-one can be achieved by careful fractional distillation.
Protocol 3: SN2 Substitution with Sodium Azide
Objective: To synthesize 1-azidopentan-2-one from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
A polar aprotic solvent such as dimethylformamide (DMF) or acetone
-
Diethyl ether (Et₂O)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
This compound and sodium azide are dissolved in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period determined by reaction monitoring (TLC or GC).
-
After the reaction is complete, the mixture is poured into a separatory funnel containing diethyl ether and water.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine to remove residual DMF and salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting 1-azidopentan-2-one can be purified by vacuum distillation or column chromatography.
Concluding Remarks
The regioselectivity of reactions involving this compound can be effectively controlled by the judicious choice of reagents and reaction conditions. Strong, sterically hindered bases favor E2 elimination, while strong, non-hindered bases predominantly lead to the Favorskii rearrangement. For the synthesis of α-substituted pentanones, weakly basic, good nucleophiles are the reagents of choice, proceeding via an SN2 mechanism. The experimental protocols provided herein offer a starting point for the practical application of these principles in a laboratory setting. Careful monitoring and optimization of reaction conditions are recommended to achieve the desired product with high selectivity and yield.
References
Safety Operating Guide
Safe Disposal of 1-Chloropentan-2-one: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 1-Chloropentan-2-one, a chemical demanding careful handling due to its hazardous properties. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Work in a well-ventilated area, preferably a chemical fume hood.
Regulatory Framework for Disposal
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which outlines a "cradle-to-grave" management system for hazardous waste. As a halogenated organic compound, this compound waste must be segregated and treated as hazardous waste.
Hazardous Waste Classification:
While not explicitly listed by name, this compound falls under the category of halogenated organic compounds. Depending on its use, it may be classified under the following EPA hazardous waste codes:
| Waste Code | Description |
| F001/F002 | Spent halogenated solvents used in degreasing or other solvent applications. |
| F024 | Wastes from the production of chlorinated aliphatic hydrocarbons.[2][3] |
Consult your institution's Environmental Health and Safety (EHS) department for definitive classification based on your specific process generating the waste.
Step-by-Step Disposal Procedure
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safe and compliant disposal.
-
Do not mix this compound waste with non-halogenated organic waste. Halogenated waste streams require specific disposal methods, and mixing can increase disposal costs and create chemical hazards.[4][5][6]
-
Do not dispose of this compound down the sink or in regular trash.
-
Keep this compound waste separate from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for halogenated waste. A high-density polyethylene (HDPE) container is a suitable option. The container must have a secure screw-top cap.
-
Labeling: Clearly label the waste container with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The specific hazards: "Irritant"
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The name and contact information of the generating researcher or laboratory.
-
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where it was generated.
-
The SAA should be in a secondary containment bin to prevent the spread of potential spills.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
Step 4: Arranging for Disposal
-
Once the container is full or the accumulation time limit set by your institution is approaching, contact your EHS department to arrange for a waste pickup.
-
Provide the EHS department with a complete and accurate description of the waste.
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's emergency response team and EHS department.
-
Prevent entry into the area until it has been deemed safe by trained personnel.
-
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
- 1. This compound | C5H9ClO | CID 11286463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. wku.edu [wku.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
